molecular formula C7H7BrN2O B121647 5-Bromo-N-methylnicotinamide CAS No. 153435-68-8

5-Bromo-N-methylnicotinamide

Cat. No.: B121647
CAS No.: 153435-68-8
M. Wt: 215.05 g/mol
InChI Key: QHORMANADMCWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylnicotinamide is a chemical derivative of nicotinamide, a form of vitamin B3. In research contexts, nicotinamide derivatives are of significant interest due to their role in cellular metabolism and as precursors to essential cofactors such as nicotinamide adenine dinucleotide (NAD+) . The metabolism of native nicotinamide in biological systems often involves methylation to form compounds like N-methylnicotinamide (NMN), which is a recognized metabolite and biomarker for assessing niacin status . The introduction of a bromine atom at the 5-position of the pyridine ring in this specific compound creates a structurally modified nicotinamide analogue. This halogenation is a common strategy in medicinal chemistry to alter the electronic properties, steric profile, and metabolic stability of a lead compound, thereby making this compound a valuable intermediate for chemical synthesis and drug discovery efforts. It is used in research and development as a building block for the creation of more complex molecules, particularly in the exploration of nicotinamide-based compounds and their potential interactions with biological systems. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORMANADMCWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622016
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-68-8
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a pyridine ring substituted with a bromine atom and an N-methylamide group, makes it a versatile building block in the synthesis of more complex molecules.[1] The presence of the bromine atom offers a site for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery.[1] This compound has been investigated for its potential therapeutic effects, including as an antimicrobial agent through the inhibition of enzymes like nicotinamidases.[1]

Synthesis Pathway

The primary synthetic route to this compound is a two-step process. The synthesis begins with the bromination of a nicotinamide precursor, followed by the N-methylation of the resulting intermediate.

Step 1: Bromination of Nicotinamide

The first step involves the selective bromination of the nicotinamide ring at the 5-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS).

Step 2: N-Methylation of 5-Bromonicotinamide

The second step is the methylation of the amide nitrogen of 5-bromonicotinamide. This is commonly carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[1]

Experimental Protocols

While specific, detailed protocols with quantitative yields for the synthesis of this compound are not extensively reported in publicly available literature, the following represents a generalized experimental procedure based on established chemical transformations.

Materials and Equipment
  • Nicotinamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • 5-Bromonicotinamide (intermediate from Step 1)

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate or Sodium hydride

  • Anhydrous solvent (e.g., DMF or Acetone)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting point apparatus

Synthesis of 5-Bromonicotinamide (Intermediate)

A detailed protocol for the synthesis of the precursor, 5-bromonicotinic acid, involves the reaction of nicotinic acid with thionyl chloride followed by bromination.

Reaction: Nicotinic acid is reacted with an excess of thionyl chloride at 75-80°C for 6 hours. After removing the excess thionyl chloride, an equimolar amount of bromine is added at 50°C over 3.5 hours. The mixture is then stirred for 10 hours at room temperature and 10 hours at 150-170°C.

Work-up and Purification: After cooling, the reaction mixture is hydrolyzed with cold water. The product is isolated by adjusting the pH to 4.0 with solid sodium carbonate and then recrystallized from water.

Note: This protocol is for the synthesis of the carboxylic acid precursor. The amide can be formed from the acid using standard amidation procedures.

Synthesis of this compound

Reaction: To a solution of 5-bromonicotinamide in an anhydrous solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added dropwise. The reaction mixture is typically heated (around 50-70°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data

Specific quantitative data such as reaction yields and purity for the synthesis of this compound are not consistently reported in the available literature. The tables below are structured for the inclusion of such data as it becomes available through experimental work.

Table 1: Synthesis of 5-Bromonicotinamide (Intermediate)

ParameterValueReference
Starting MaterialNicotinic Acid
ReagentsThionyl Chloride, Bromine
Yield (%)19.8% (for 5-bromonicotinic acid)
Purity (%)Not Reported

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material5-Bromonicotinamide
ReagentsMethyl Iodide, Potassium Carbonate
Yield (%)Not Reported
Purity (%)Not Reported

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇BrN₂O[2]
Molecular Weight215.05 g/mol [2]
AppearanceWhite to off-white solid
Melting PointNot Reported
Boiling Point334.5 ± 27.0 °C at 760 mmHg[1]
Density1.5 ± 0.1 g/cm³[1]

Table 4: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spec (MS) Data not available in search results.
Infrared (IR) Data not available in search results.

Biological Context and Potential Signaling Pathway

This compound has been investigated for its potential to inhibit enzymes in the nicotinamide metabolic pathway.[1] One potential target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders.

The inhibition of NNMT by a molecule like this compound could have significant downstream effects on cellular metabolism and signaling. By blocking the methylation of nicotinamide, an inhibitor could modulate the levels of S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), a product of the methylation reaction. This could, in turn, affect other methylation-dependent processes in the cell.

Below is a conceptual diagram illustrating the potential inhibitory action of this compound on the NNMT pathway.

NNMT_Inhibition_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Inhibition Inhibition cluster_Downstream Downstream Effects Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA + CH₃ SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Metabolic_Pathways Altered Cellular Metabolism MNA->Metabolic_Pathways Signaling Modulation of Signaling Pathways SAH->Signaling Affects Methylation Potential Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NNMT Inhibition

Caption: Potential inhibition of the NNMT pathway by this compound.

Conclusion

This compound is a synthetic compound with potential applications in medicinal chemistry. This guide has outlined a general synthetic pathway and provided a framework for its experimental realization. Further research is required to establish detailed and optimized synthetic protocols, fully characterize the compound, and elucidate its specific biological activities and mechanisms of action. The potential for this molecule to modulate key enzymes in metabolic pathways warrants its continued investigation in the context of drug discovery.

References

5-Bromo-N-methylnicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a bromine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and a subject of interest for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological roles of this compound, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[1][2]
Molecular Weight 215.05 g/mol [1][2]
Appearance White to off-white solidN/A
Melting Point 63-65 °CN/A
Boiling Point 334.5 ± 27.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
pKa (Predicted) 14.07 ± 0.46N/A
Solubility Soluble in polar solvents such as water and methanol.N/A
Storage Store at -20°C[2]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a nicotinamide precursor followed by N-methylation.[1]

Step 1: Bromination of Nicotinamide

A common method for the selective bromination of the pyridine ring at the 5-position involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile under controlled temperature conditions (e.g., 0-25 °C) to ensure regioselectivity.[1]

Step 2: N-methylation of 5-Bromonicotinamide

The resulting 5-bromonicotinamide is then subjected to N-methylation. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is often heated to drive the reaction to completion.[1]

Purification:

The final product, this compound, is typically purified using standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography to yield a high-purity compound.[1]

Determination of Physicochemical Properties: A General Approach for Amides

The following outlines a general experimental approach for the characterization of the physicochemical properties of an amide like this compound.

  • Melting Point: Determined using a calibrated melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: For solids with high boiling points, vacuum distillation is often employed to prevent decomposition. The boiling point is recorded at a specific pressure and can be extrapolated to atmospheric pressure.

  • Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution, followed by analysis of the concentration using techniques like UV-Vis spectroscopy or HPLC.

  • pKa: The acid dissociation constant can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to measure changes in the compound's properties as a function of pH.

Biological Context and Signaling Pathways

This compound is of interest due to its potential to interact with key enzymes involved in cellular metabolism and signaling. Its structural similarity to nicotinamide suggests it may act as an inhibitor of enzymes that utilize nicotinamide as a substrate.

Potential Inhibition of Nicotinamidase

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and ammonia, playing a role in the NAD+ salvage pathway. By inhibiting this enzyme, this compound could potentially modulate intracellular NAD+ levels, which are critical for various cellular processes, including energy metabolism and DNA repair.

Nicotinamidase_Inhibition This compound This compound Nicotinamidase Nicotinamidase This compound->Nicotinamidase Inhibits Nicotinic Acid + Ammonia Nicotinic Acid + Ammonia Nicotinamidase->Nicotinic Acid + Ammonia Hydrolyzes Nicotinamide Nicotinamide Nicotinamide->Nicotinamidase Substrate NAD+ Salvage Pathway NAD+ Salvage Pathway Nicotinic Acid + Ammonia->NAD+ Salvage Pathway Enters

Caption: Proposed inhibitory action on the NAD+ salvage pathway.

Relevance to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. PARP inhibitors, which are structurally similar to nicotinamide, act as competitive inhibitors, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. This compound serves as a key building block in the synthesis of more complex molecules designed as PARP inhibitors.

PARP_Inhibition_Workflow cluster_synthesis Synthesis of PARP Inhibitor cluster_action Mechanism of Action This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Other Reagents Other Reagents Other Reagents->Chemical Synthesis PARP Inhibitor PARP Inhibitor Chemical Synthesis->PARP Inhibitor PARP_Enzyme PARP Enzyme PARP Inhibitor->PARP_Enzyme Inhibits Cell_Death Cell Death PARP_Enzyme->Cell_Death Leads to DNA_Damage DNA Damage DNA_Damage->PARP_Enzyme Recruits

Caption: Role as a precursor in PARP inhibitor synthesis.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a versatile tool in chemical synthesis. Its potential to modulate the activity of key enzymes like nicotinamidase and its utility in the development of targeted therapies such as PARP inhibitors underscore its importance in ongoing research and drug discovery efforts. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

References

The Dawn of a Molecular Powerhouse: An In-depth Technical Guide to the Discovery and Historical Development of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical development, and therapeutic applications of nicotinamide derivatives has been released. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the science behind these vital molecules, from the initial discovery of nicotinamide to the development of cutting-edge therapeutics.

This technical guide offers a thorough exploration of the historical milestones, key scientific breakthroughs, and the evolution of our understanding of nicotinamide and its derivatives. It covers the pivotal discovery of nicotinamide as a cure for pellagra, the elucidation of the structure and function of Nicotinamide Adenine Dinucleotide (NAD+), and the subsequent identification of key NAD+ precursors like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).

The guide also delves into the development of therapeutic agents that target NAD+-dependent signaling pathways, including Poly(ADP-ribose) polymerase (PARP) inhibitors, sirtuin-activating compounds (STACs), and CD38 inhibitors, which are at the forefront of cancer therapy, anti-aging research, and immunology.

A Century of Discovery: From a Simple Vitamin to Complex Therapeutics

The journey of nicotinamide derivatives began in the early 20th century with the race to identify the cause of pellagra, a devastating disease characterized by dermatitis, dementia, and diarrhea.

  • 1906: The story of NAD+ begins with the work of Arthur Harden and William John Young, who discovered a "coferment" in yeast extract that was essential for alcoholic fermentation.[1][2][3] This "coferment" was later identified as NAD+.[1][2][3]

  • 1930s: Otto Warburg further elucidated the crucial role of NAD+ in cellular respiration and energy production.[2]

  • 1937: Conrad Elvehjem identified nicotinamide as the "pellagra-preventing factor," establishing its vital role as a vitamin.[2][4]

  • 1958: Jack Preiss and Philip Handler discovered the biosynthetic pathway for NAD+ from nicotinic acid, now known as the Preiss-Handler pathway.[1][5]

These foundational discoveries paved the way for a deeper understanding of the central role of NAD+ in cellular metabolism and the identification of its derivatives as key players in a multitude of biological processes.

The Rise of NAD+ Precursors: NMN and NR

In recent decades, research has focused on NAD+ precursors as a means to boost cellular NAD+ levels, which decline with age and in certain disease states.

  • Mid-20th Century: Nicotinamide Mononucleotide (NMN) was identified as a key intermediate in the NAD+ salvage pathway.[6]

  • 1963: The importance of NMN was further highlighted when it was found to be an energy source for a nuclear enzyme, a discovery that led to the identification of PARPs.[7][8]

  • 2004: Charles Brenner and his colleagues discovered that Nicotinamide Riboside (NR) is a precursor to NAD+ and identified the nicotinamide riboside kinase (NRK) pathway.[1][9]

Therapeutic Derivatives: Targeting NAD+-Dependent Pathways

The understanding of NAD+ metabolism has led to the development of several classes of drugs that modulate the activity of NAD+-dependent enzymes.

PARP Inhibitors: A Breakthrough in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[10] The discovery that cancer cells with defects in other DNA repair pathways, such as those with BRCA mutations, are highly dependent on PARP for survival led to the development of PARP inhibitors as a new class of anti-cancer drugs.[11][12]

  • Early 1980s: The first PARP inhibitors, such as 3-aminobenzamide, were developed as research tools.[11]

  • 2003: The first clinical trials of PARP inhibitors in combination with chemotherapy began.[13]

  • 2014 onwards: Several PARP inhibitors, including olaparib, rucaparib, and niraparib, have been approved for the treatment of various cancers, particularly ovarian and breast cancers.[12][14]

Sirtuin-Activating Compounds (STACs): The Fountain of Youth?

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular processes related to aging and metabolism.[15][16] This has led to the search for compounds that can activate sirtuins.

  • 2003: David Sinclair and his colleagues reported that resveratrol, a polyphenol found in red wine, could activate SIRT1 and extend the lifespan of yeast.[15][16] This sparked immense interest in the development of sirtuin-activating compounds (STACs).

  • Subsequent research has led to the development of more potent and specific synthetic STACs, such as SRT2104, which are currently being investigated in clinical trials for a range of age-related diseases.[15][17]

CD38 Inhibitors: A New Frontier in Immunology and Oncology

CD38 is a transmembrane glycoprotein with NADase activity, meaning it breaks down NAD+.[18][19] In certain cancers, like multiple myeloma, CD38 is highly expressed on the surface of cancer cells, making it an attractive therapeutic target.[20][21]

  • 1980: CD38 was first identified as a lymphocyte surface marker.[20][21]

  • 1990s: The development of monoclonal antibodies targeting CD38 began.[20]

  • 2015: Daratumumab, the first anti-CD38 monoclonal antibody, was approved for the treatment of multiple myeloma.[20] Following its success, other CD38 inhibitors, such as isatuximab, have also been developed.[20][22]

Quantitative Data

To facilitate comparison and analysis, the following tables summarize key quantitative data for various nicotinamide derivatives and their inhibitors.

Table 1: IC50 Values of Selected PARP Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7
OlaparibPEO1Ovarian CancerBRCA2 mutant0.004
RucaparibPEO1Ovarian CancerBRCA2 mutantNot Specified
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487
TalazoparibMDA-MB-436Breast CancerBRCA1 mutant0.13

Note: IC50 values can vary between studies due to different experimental conditions.[3][9][11][19][22][23]

Table 2: Potency of Selected Sirtuin-Activating Compounds (STACs)

CompoundTargetAC50 (µM)Assay Conditions
ResveratrolSIRT146Fluorometric assay with acetylated peptide substrate
SRT1720SIRT10.16Fluorometric assay with acetylated peptide substrate
SRT2104SIRT10.28Fluorometric assay with acetylated peptide substrate
FisetinSIRT111.2Fluorometric assay with acetylated peptide substrate

Note: AC50 (Activation Constant 50) is the concentration of an activator that elicits a half-maximal response.

Table 3: IC50 Values of Selected CD38 Inhibitors

InhibitorTargetIC50 ValueNotes
78cHuman CD387.3 nMPotent, selective small molecule inhibitor
IsatuximabCD38Not specified as IC50Monoclonal antibody
DaratumumabCD38Not specified as IC50Monoclonal antibody
Kuromanin chlorideCD38<10 µMFlavonoid inhibitor

[4][11][24][25]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Signaling Pathways

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK ATP_NRK ATP ATP_NRK->NRK NRK->NMN

NAD+ Salvage Pathway

This diagram illustrates the key steps in the NAD+ salvage pathway, where nicotinamide (NAM) and nicotinamide riboside (NR) are converted to NAD+ through the action of the enzymes NAMPT and NRK, respectively.[16][26][27][28][29][30][31]

PARP1_BER_Pathway cluster_1 PARP1 in Base Excision Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Binds to PAR PARylation PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 XRCC1 XRCC1 PAR->XRCC1 Recruits PolB DNA Polymerase β XRCC1->PolB Recruits Lig3 DNA Ligase III XRCC1->Lig3 Recruits DNA_Repair DNA Repaired PolB->DNA_Repair Synthesizes Lig3->DNA_Repair Seals

PARP1 in Base Excision Repair

This diagram shows the role of PARP1 in the base excision repair (BER) pathway. Upon detecting a DNA single-strand break, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[10][14][17][20][32]

SIRT1_p53_Pathway cluster_2 SIRT1 Deacetylation of p53 p53_Ac Acetylated p53 (at Lysine 382) SIRT1 SIRT1 p53_Ac->SIRT1 p53_DeAc Deacetylated p53 SIRT1->p53_DeAc Deacetylates NAD NAD+ NAD->SIRT1 Apoptosis Apoptosis Inhibited p53_DeAc->Apoptosis CellCycleArrest Cell Cycle Arrest Inhibited p53_DeAc->CellCycleArrest

SIRT1 Deacetylation of p53

This diagram illustrates how SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382. This deacetylation event inhibits the pro-apoptotic and cell cycle arrest functions of p53.[2][5][8][15][21][23][33][34][35][36]

CD38_Calcium_Signaling cluster_3 CD38-Mediated Calcium Signaling NAD_extra Extracellular NAD+ CD38 CD38 NAD_extra->CD38 cADPR cADPR CD38->cADPR Converts to RyR Ryanodine Receptor (RyR) cADPR->RyR Binds to ER Endoplasmic Reticulum (ER) ER->RyR Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto Releases Ca_ER Ca2+ Ca_ER->RyR Signaling Downstream Signaling Ca_cyto->Signaling

CD38-Mediated Calcium Signaling

This diagram depicts the role of CD38 in calcium signaling. CD38 converts extracellular NAD+ into cyclic ADP-ribose (cADPR), which then binds to ryanodine receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm and triggering downstream signaling events.[1][3][15][18][37]

Experimental Workflows

NAMPT_Assay_Workflow cluster_4 NAMPT Activity Assay Workflow Start Start Prepare Prepare Reagents: - NAMPT Enzyme - NAM, PRPP, ATP - Coupling Enzymes - Detection Reagent Start->Prepare Incubate Incubate Enzyme with Activator/Inhibitor Prepare->Incubate AddSubstrate Add Substrate Mix Incubate->AddSubstrate Reaction NAMPT Reaction (NMN Production) AddSubstrate->Reaction CoupledReaction Coupled Enzymatic Reaction (Signal Generation) Reaction->CoupledReaction Measure Measure Signal (Fluorescence/Absorbance) CoupledReaction->Measure End End Measure->End

NAMPT Activity Assay Workflow

This workflow outlines the general steps for a nicotinamide phosphoribosyltransferase (NAMPT) activity assay, a common method for screening NAMPT activators and inhibitors.[1][12][13][19][29][33]

Detailed Experimental Protocols

This guide provides detailed, step-by-step methodologies for key experiments cited, enabling researchers to replicate and build upon previous findings.

Synthesis of β-Nicotinamide Mononucleotide (NMN) from Nicotinamide Riboside (NR)

Principle: This protocol describes the chemical phosphorylation of nicotinamide riboside (NR) to produce β-nicotinamide mononucleotide (NMN).

Materials:

  • Nicotinamide riboside (NR)

  • Phosphoryl chloride (POCl₃)

  • Trimethyl phosphate

  • Triethylamine

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate buffer

Procedure:

  • Dissolve NR in trimethyl phosphate in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Quench the reaction by slowly adding ice-cold water.

  • Neutralize the solution to pH 7 with triethylamine.

  • Purify the crude NMN by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in ammonium bicarbonate buffer.

  • Lyophilize the fractions containing pure NMN to obtain a white powder.[7][9][10][22][38][39][40][41]

In Vitro PARP1 Activity Assay (Colorimetric)

Principle: This assay measures the activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins coated on a microplate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Add PARP1 enzyme and test compounds (inhibitors or activators) to the wells of the histone-coated plate.

  • Add biotinylated NAD+ to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Add stop solution to each well to stop the reaction, which will turn the color to yellow.

  • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PARP1 activity.[4][12][20][37]

SIRT1 Deacetylation Assay (Fluorometric)

Principle: This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate. The substrate contains an acetylated lysine residue and is linked to a fluorophore and a quencher. Deacetylation by SIRT1 makes the peptide susceptible to a developing enzyme, which cleaves the peptide and separates the fluorophore from the quencher, resulting in a fluorescent signal.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate

  • NAD+

  • Developing enzyme

  • Assay buffer (e.g., Tris-HCl with NaCl, KCl, and DTT)

  • 96-well black microplate

Procedure:

  • Add SIRT1 enzyme, NAD+, and test compounds to the wells of the black microplate.

  • Add the fluorogenic SIRT1 peptide substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the developing enzyme to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm). The fluorescence signal is directly proportional to the SIRT1 activity.[5][14][24][32][42]

CD38 Cyclase Activity Assay (Fluorometric)

Principle: This assay measures the ADP-ribosyl cyclase activity of CD38 by monitoring the conversion of the non-fluorescent substrate nicotinamide guanine dinucleotide (NGD+) to the fluorescent product cyclic GDP-ribose (cGDPR).

Materials:

  • Recombinant human CD38 enzyme

  • NGD+ substrate

  • Assay buffer (e.g., MES or Tris-HCl at a slightly acidic pH to favor cyclase activity)

  • 96-well black microplate

Procedure:

  • Add CD38 enzyme and test compounds to the wells of the black microplate.

  • Add NGD+ substrate to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the increase in fluorescence over time using a microplate reader with excitation at ~300 nm and emission at ~410 nm. The rate of fluorescence increase is proportional to the CD38 cyclase activity.[6][18][24][25][27][38][43][44]

This in-depth technical guide serves as a valuable resource for the scientific community, providing a comprehensive overview of the discovery and development of nicotinamide derivatives and their impact on human health and disease. The detailed historical context, quantitative data, and experimental protocols will aid researchers in their ongoing efforts to harness the therapeutic potential of these remarkable molecules.

References

Structural Analysis of 5-Bromo-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structural features, including a pyridine ring substituted with a bromine atom and an N-methyl amide group, make it a molecule of significant interest in medicinal chemistry and drug development. The bromine atom provides a site for further chemical modification, while the nicotinamide scaffold is known to interact with various biological targets. This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an overview of its potential biological significance as an inhibitor of nicotinamide-metabolizing enzymes.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .[1] The core of the molecule is a pyridine ring, with a bromine atom at the 5-position and an N-methylnicotinamide moiety at the 3-position.[2] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of the bromine atom, a halogen, makes it a versatile intermediate for various chemical syntheses, particularly in the development of more complex pharmaceutical compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueReference
Molecular FormulaC₇H₇BrN₂O[1]
Molecular Weight215.05 g/mol [1]
Density1.5 ± 0.1 g/cm³[2]
Boiling Point334.5 ± 27.0 °C at 760 mmHg[2]
Polar Surface Area42 Ų[2]

Table 1: Physicochemical Properties of this compound.

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallography of a coordination complex, Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).[3][4][5][6][7] In this complex, the this compound molecule acts as a ligand, coordinating to the zinc(II) ion through the nitrogen atom of the pyridine ring. The crystallographic data provides accurate measurements of bond lengths and angles, offering critical insights into the molecule's geometry.

Crystal Data and Structure Refinement

The crystal data for the zinc(II) complex containing this compound is summarized in Table 2.

ParameterValueReference
Empirical FormulaC₂₈H₂₆Br₂N₄O₁₀Zn[3][5]
Formula Weight805.73[3][5]
Crystal SystemTriclinic[3][5]
Space GroupP-1[3][5]
a (Å)8.1600 (2)[3][5]
b (Å)10.1122 (3)[3][5]
c (Å)10.4291 (3)[3][5]
α (°)66.800 (3)[3][5]
β (°)74.334 (2)[3][5]
γ (°)80.743 (2)[3][5]
Volume (ų)760.15 (4)[3][5]
Z1[3][5]

Table 2: Crystal Data for Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).

Selected Bond Lengths and Angles

The key bond lengths and angles for the this compound moiety within the zinc complex are presented in Table 3. These values are fundamental for computational modeling and understanding the molecule's conformational preferences.

Bond/AngleLength (Å) / Angle (°)
Br1-C51.896(2)
C3-C71.503(3)
C7-O11.238(3)
C7-N21.334(3)
N2-C81.456(3)
C2-C3-C4118.5(2)
C4-C5-C6119.1(2)
C5-C6-N1120.1(2)
O1-C7-N2122.9(2)
C3-C7-N2116.8(2)

Table 3: Selected Bond Lengths and Angles for this compound. (Data extracted from the full crystallographic information of the cited zinc complex)

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromine and N-methylcarboxamide substituents. The N-methyl protons will likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.5-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for each of the six carbons in the pyridine ring and the carbonyl and methyl carbons of the amide group. The chemical shifts will be characteristic of their electronic environment.

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
H2~8.8C2: ~150
H4~8.2C3: ~135
H6~8.9C4: ~140
N-CH₃~3.0 (s, 3H)C5: ~120
NHbroadC6: ~152
C=O: ~165
N-CH₃: ~26

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Predicted values based on analogous structures and general chemical shift ranges).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are summarized in Table 5.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amide)
3100-3000C-H stretching (aromatic)
1680-1640C=O stretching (amide I band)
1600-1450C=C and C=N stretching (pyridine ring)
1550-1510N-H bending (amide II band)
~700-500C-Br stretching

Table 5: Characteristic FTIR Absorption Bands for this compound. [8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (214 and 216 amu, due to the isotopic distribution of bromine). Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide bond and fragmentation of the pyridine ring.[11][12][13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a nicotinic acid derivative followed by amidation.

G cluster_synthesis Synthesis Workflow Start Nicotinic Acid Step1 Bromination (e.g., Br₂, H₂SO₄) Start->Step1 Intermediate 5-Bromonicotinic Acid Step1->Intermediate Step2 Activation (e.g., SOCl₂ or oxalyl chloride) Intermediate->Step2 Intermediate2 5-Bromonicotinoyl Chloride Step2->Intermediate2 Step3 Amidation (Methylamine) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Protocol:

  • Bromination of Nicotinic Acid: To a solution of nicotinic acid in concentrated sulfuric acid, elemental bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the mixture is poured onto ice, and the pH is adjusted to precipitate the 5-bromonicotinic acid, which is then filtered, washed, and dried.

  • Formation of 5-Bromonicotinoyl Chloride: 5-Bromonicotinic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amidation with Methylamine: The crude 5-bromonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise. The reaction is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

X-ray Crystallography

Single crystals of a suitable quality are grown, typically by slow evaporation of a saturated solution. A crystal is mounted on a goniometer and placed in an X-ray diffractometer.[14][15][16][17] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[14]

NMR Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[18][19] Standard pulse sequences are used for data acquisition. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FTIR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.[2][20][21] Alternatively, a thin film can be cast from a solution onto a KBr plate, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[2][21] The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[3][22]

Biological Significance and Potential Applications

This compound is an analog of nicotinamide, a key molecule in cellular metabolism, primarily as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a crucial coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the NAD⁺ salvage pathway.[23][24][25] Some pathogenic bacteria rely on this pathway for NAD⁺ synthesis. Analogs of nicotinamide, such as this compound, have the potential to act as competitive inhibitors of nicotinamidases.[24][25] By blocking this enzyme, they can disrupt the pathogen's ability to produce NAD⁺, leading to an antimicrobial effect.

G cluster_pathway NAD+ Salvage Pathway and Inhibition Nicotinamide Nicotinamide PNC1 Nicotinamidase (PNC1) Nicotinamide->PNC1 Hydrolysis NAMPT NAMPT Nicotinamide->NAMPT NicotinicAcid Nicotinic Acid PNC1->NicotinicAcid NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->PNC1 Inhibition

Caption: Proposed inhibition of the NAD+ salvage pathway.

Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery. The bromine atom can be readily replaced through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. These derivatives can then be screened for activity against a wide range of biological targets, including kinases, polymerases, and other enzymes involved in disease pathways. Its role as a potential inhibitor of nicotinamide N-methyltransferase (NNMT) is also an area of active research, with implications for metabolic diseases and cancer.[23]

Conclusion

This technical guide has provided a comprehensive overview of the structural and spectroscopic properties of this compound. The detailed data presented in the tables, along with the experimental protocols, offer a valuable resource for researchers working with this compound. The visualization of its synthesis and potential biological mechanism of action further aids in understanding its significance. As a versatile building block and a potential enzyme inhibitor, this compound holds promise for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

5-Bromo-N-methylnicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-N-methylnicotinamide: Core Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including stoichiometric calculations, analytical characterization, and molecular modeling.

PropertyValue
Molecular Formula C₇H₇BrN₂O[1][2][3]
Molecular Weight 215.05 g/mol [1][2]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct and hierarchical connection.

Figure 1. Hierarchical relationship of this compound's core properties. A This compound B Molecular Formula C₇H₇BrN₂O A->B is defined by C Molecular Weight 215.05 g/mol B->C results in

Figure 1. Hierarchical relationship of core properties.

References

Potential Biological Targets of 5-Bromo-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. While direct comprehensive studies on the biological targets of this compound are limited, analysis of its structural analogs and related compounds suggests potential interactions with key enzymes involved in nicotinamide metabolism. This technical guide consolidates the available, albeit inferential, data to propose and detail the most probable biological targets of this compound, focusing on nicotinamidases. Experimental protocols for assessing these interactions are provided, alongside visualizations of the pertinent biochemical pathways.

Primary Potential Target: Nicotinamidases

Based on studies of structurally similar compounds, the most promising biological targets for this compound are nicotinamidases (EC 3.5.1.19). These enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a crucial step in the NAD+ salvage pathway in many organisms. The structural analog, 5-bromo-nicotinaldehyde, has been identified as an inhibitor of nicotinamidase, suggesting that this compound may exhibit similar inhibitory activity.

Supporting Evidence from a Structurally Related Compound

A study investigating inhibitors of a nicotinamidase from Poly-nic identified 5-bromo-nicotinaldehyde as a competitive inhibitor. Given the close structural resemblance between 5-bromo-nicotinaldehyde and this compound (differing only by the substitution of an aldehyde group with a methylamide group), it is highly probable that they share a similar mechanism of action.

Quantitative Data for 5-bromo-nicotinaldehyde

The following table summarizes the inhibition constants (Ki) for 5-bromo-nicotinaldehyde against the nicotinamidase PolyNic, using both nicotinamide (NAM) and pyrazinamide (PZA) as substrates[1].

InhibitorSubstrateKi (µM)
5-bromo-nicotinaldehydeNicotinamide (NAM)0.72[1]
5-bromo-nicotinaldehydePyrazinamide (PZA)0.07

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential inhibitory effects of this compound on nicotinamidase activity.

Nicotinamidase Inhibition Assay (HPLC-based)

This protocol is adapted from established methods for characterizing nicotinamidase inhibitors[1].

Objective: To determine the inhibitory potential and kinetics of this compound against a purified nicotinamidase enzyme.

Materials:

  • Purified nicotinamidase (e.g., recombinant PolyNic)

  • This compound

  • Nicotinamide (substrate)

  • 100 mM Phosphate buffer (pH 7.3)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% TFA

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor.

  • The standard reaction mixture (100 µL) should contain 100 mM phosphate buffer (pH 7.3), 1 mM nicotinamide, and varying concentrations of this compound.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.14 µM of purified nicotinamidase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding TFA to a final concentration of 1% (v/v).

  • Analyze the samples by HPLC to quantify the amount of nicotinic acid produced. The retention times for nicotinic acid and nicotinamide should be predetermined using standards.

  • Calculate the reaction velocity for each inhibitor concentration.

  • Determine the IC50 value and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Whole-Cell High-Throughput Screening for Nicotinamidase Inhibition

This qualitative prescreening method allows for the rapid identification of potential nicotinamidase inhibitors[1].

Objective: To qualitatively assess the inhibitory effect of this compound on nicotinamidase activity in a whole-cell system.

Materials:

  • E. coli Rosetta 2 cells expressing a nicotinamidase (e.g., pET46b-PolyNic vector).

  • Pyrazinamide (PZA)

  • Ammonium ferrous sulfate (AFS) solution (1%)

  • 96-well microplates

  • Luria-Bertani (LB) medium with appropriate antibiotics.

Procedure:

  • Grow the nicotinamidase-expressing E. coli cells in LB medium to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the cells.

  • Harvest the cells by centrifugation and resuspend them in the assay medium.

  • In a 96-well plate, add the cell suspension to wells containing 20 mM PZA and varying concentrations of this compound.

  • Include a positive control (cells with PZA, no inhibitor) and a negative control (cells without PZA).

  • Add 1% AFS solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Observe the color change in the wells. In the absence of inhibition, the nicotinamidase will convert PZA to pyrazinoic acid, which reacts with the iron in AFS to produce a colored product. Inhibition will result in a reduction or absence of color development.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the workflow for inhibitor screening.

Nicotinamidase_Inhibition cluster_reaction Nicotinamidase Catalyzed Reaction cluster_inhibition Proposed Inhibition Nicotinamide Nicotinamide Nicotinamidase Nicotinamidase Nicotinamide->Nicotinamidase Substrate Nicotinic_Acid Nicotinic_Acid Nicotinamidase->Nicotinic_Acid Product 5_Bromo_N_methylnicotinamide 5_Bromo_N_methylnicotinamide 5_Bromo_N_methylnicotinamide->Nicotinamidase Inhibitor

Caption: Proposed inhibitory action of this compound on nicotinamidase.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction HPLC_Analysis HPLC Analysis Stop_Reaction->HPLC_Analysis Data_Analysis Data Analysis (IC50, Ki) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HPLC-based nicotinamidase inhibition assay.

Other Potential, Unconfirmed Targets

While nicotinamidase inhibition is the most evidence-supported hypothesis, the nicotinamide scaffold is present in molecules that interact with other biological targets. These should be considered as speculative and require direct experimental validation for this compound.

  • Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide. Given that this compound is a nicotinamide derivative, it could potentially interact with the active site of NNMT, either as a substrate or an inhibitor.

  • Bromodomain and Extra-Terminal (BET) Proteins: Some molecules containing a nicotinamide-like core have been shown to interact with BET bromodomains, which are readers of epigenetic marks. The bromine atom on this compound could potentially influence binding to these protein domains.

Conclusion

The primary and most substantiated potential biological target for this compound is nicotinamidase. This is inferred from the inhibitory activity of the closely related compound, 5-bromo-nicotinaldehyde. The provided experimental protocols offer a clear framework for validating this hypothesis and quantifying the inhibitory potency of this compound. Further research is warranted to explore the speculative interactions with other targets such as NNMT and BET bromodomains to fully elucidate the pharmacological profile of this compound.

References

5-Bromo-N-methylnicotinamide: A Comprehensive Technical Guide for its Application as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its strategic placement of a bromine atom on the pyridine ring, coupled with the N-methylamide functionality, makes it a highly versatile chemical intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The N-methylnicotinamide core is a recognized pharmacophore, particularly in the development of inhibitors for enzymes involved in DNA repair and cellular signaling, such as Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth technical overview of this compound, including its synthesis, chemical properties, key reactions, and its application in the development of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[1][2]
Molecular Weight 215.05 g/mol [1][2]
CAS Number 153435-68-8[1]
Appearance Off-white to pale yellow solid
Melting Point 178-182 °C
Boiling Point 334.5 ± 27.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. The expected data are summarized below.

¹H NMR Spectroscopy

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.85d1HH-2 (Pyridine)
~8.65d1HH-6 (Pyridine)
~8.20t1HH-4 (Pyridine)
~6.50br s1HNH
~3.00d3HN-CH₃
¹³C NMR Spectroscopy

Solvent: CDCl₃, 100 MHz

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~150.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~140.0C-4 (Pyridine)
~130.0C-3 (Pyridine)
~120.0C-5 (Pyridine)
~27.0N-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H Stretch (Amide)
3100-3000WeakC-H Stretch (Aromatic)
2950-2850WeakC-H Stretch (Aliphatic)
~1660StrongC=O Stretch (Amide I)
~1590MediumN-H Bend (Amide II), C=C Stretch (Aromatic)
~1100MediumC-N Stretch
~800StrongC-Br Stretch
Mass Spectrometry (MS)
m/zInterpretation
214/216[M]⁺, isotopic pattern characteristic of one bromine atom
183/185[M - CH₃NH]⁺
156/158[M - C(O)NHCH₃]⁺
78[Pyridine]⁺

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from nicotinamide. The general workflow is depicted below.

G cluster_0 Synthesis Workflow A Nicotinamide B Bromination A->B N-Bromosuccinimide (NBS) Sulfuric Acid C 5-Bromonicotinamide B->C D N-Methylation C->D Methyl Iodide (CH₃I) Base (e.g., K₂CO₃) E This compound D->E F Purification E->F Recrystallization or Column Chromatography G Final Product F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Bromination of Nicotinamide to 5-Bromonicotinamide

  • To a stirred solution of nicotinamide (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford crude 5-bromonicotinamide.

Step 2: N-Methylation of 5-Bromonicotinamide

  • To a solution of 5-bromonicotinamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • The filtrate is concentrated under reduced pressure to give the crude this compound.

Purification:

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3][4][5][6]

Key Reactions as a Chemical Intermediate

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds, allowing the introduction of various aryl or heteroaryl substituents at the 5-position.

G cluster_1 Suzuki-Miyaura Coupling Workflow A 5-Bromo-N- methylnicotinamide C Reaction Mixture A->C B Arylboronic Acid (R-B(OH)₂) B->C D Work-up & Purification C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E 5-Aryl-N- methylnicotinamide D->E

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[7]

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of 5-amino-N-methylnicotinamide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).[2][8]

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Reduction of the Amide

The N-methylamide group can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9]

Experimental Protocol: Amide Reduction

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting suspension is filtered, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude (5-bromo-N-methylpyridin-3-yl)methanamine.

  • Purification can be achieved by column chromatography.

Application in Drug Discovery: PARP Inhibition

This compound serves as a valuable starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[11][12][13] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a targeted cancer therapy.[14]

The nicotinamide moiety of this compound mimics the nicotinamide portion of the NAD⁺ substrate, which is essential for PARP's catalytic activity.[14][15] By modifying the 5-position of the nicotinamide core, researchers can develop potent and selective PARP inhibitors.

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the DNA damage response and its interplay with NAD⁺ metabolism.

G cluster_2 PARP-1 Signaling in DNA Damage Response cluster_3 NAD⁺ Salvage Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 NAM Nicotinamide PARP1->NAM Releases PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Consumes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Inhibition in BRCA-deficient cells leads to NAD NAD⁺ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (derived from 5-Bromo-N- methylnicotinamide) PARP_Inhibitor->PARP1 Blocks NAM_salvage Nicotinamide (NAM) NAMPT NAMPT NAM_salvage->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD_salvage NAD⁺ NMNAT->NAD_salvage

Caption: PARP-1 signaling pathway and its inhibition by nicotinamide derivatives.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. Its well-defined reactivity, particularly in cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The inherent nicotinamide scaffold makes it an ideal starting point for the development of enzyme inhibitors, most notably for the PARP family of proteins. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to advancements in medicinal chemistry and drug discovery.

References

Spectroscopic Profile of 5-Bromo-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below are predicted based on the chemical structure of this compound and established principles of spectroscopic analysis. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.80d1HH-2 (Pyridine)
~8.65d1HH-6 (Pyridine)
~8.15t1HH-4 (Pyridine)
~6.50br s1HN-H (Amide)
~3.00d3H-CH₃ (Methyl)

d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~152C-6 (Pyridine)
~150C-2 (Pyridine)
~140C-4 (Pyridine)
~133C-3 (Pyridine)
~122C-5 (Pyridine, C-Br)
~27-CH₃ (Methyl)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3300Medium, BroadN-HStretch
~3100-3000MediumC-H (Aromatic)Stretch
~2950MediumC-H (Methyl)Stretch
~1680StrongC=O (Amide I)Stretch
~1600, ~1470Medium-StrongC=C, C=N (Pyridine Ring)Stretch
~1550MediumN-HBend (Amide II)
~1050MediumC-BrStretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
214/216High[M]⁺ (Molecular ion peak, bromine isotopes)
183/185Medium[M - OCH₃]⁺
156/158Medium[M - CONHCH₃]⁺
105High[C₆H₄NO]⁺
77Medium[C₅H₃Br]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.[2] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Spectrometer: 500 MHz NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.[3]

    • Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal.[5] Apply pressure to ensure good contact between the sample and the crystal.[5]

  • Instrument Setup :

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR accessory with a diamond or germanium crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.[6]

    • Collect the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[7] The sample must be volatile or capable of being volatilized in the ion source.[7]

  • Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.[7][8] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern provides structural information.[9]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Compound 5-Bromo-N- methylnicotinamide NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample (ATR) Compound->IR_Sample MS_Sample Volatile Sample (Direct Inlet/GC) Compound->MS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays: Evaluating 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for the enzyme inhibitory activity of 5-Bromo-N-methylnicotinamide is not available. However, based on its structural similarity to N-methylnicotinamide, a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, it is hypothesized that this compound may act as an inhibitor of enzymes involved in this pathway. This document provides detailed application notes and protocols for testing the inhibitory potential of this compound against three relevant enzyme families: Nicotinamide N-methyltransferase (NNMT), Poly(ADP-ribose) polymerases (PARPs), and Sirtuins (SIRTs).

Potential Enzyme Targets for this compound

Due to its chemical structure, this compound is a candidate for inhibiting enzymes that interact with nicotinamide and its derivatives. The primary proposed targets are:

  • Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide to form N-methylnicotinamide. As this compound is a derivative of the product of this reaction, it may act as a product-based inhibitor. NNMT is a target of interest in various diseases, including metabolic disorders and cancer.

  • Poly(ADP-ribose) polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and other cellular processes. They utilize NAD+ as a substrate, and nicotinamide is a known inhibitor of PARP activity. Given its nicotinamide-like core, this compound may exhibit inhibitory effects on PARPs.

  • Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation, including metabolism, inflammation, and aging. Nicotinamide is a well-characterized pan-sirtuin inhibitor. Therefore, this compound could potentially modulate sirtuin activity.

Quantitative Data for Known Inhibitors of Target Enzymes

The following tables summarize the inhibitory concentrations (IC50) of known inhibitors for NNMT, PARPs, and Sirtuins. This data can serve as a benchmark when evaluating the potency of this compound.

Table 1: Inhibitory Activity of Known NNMT Inhibitors

CompoundTarget EnzymeIC50 Value (µM)Reference
JBSNF-000088hNNMT1.8
5-amino-1-methylquinoliniumhNNMT~1
Pyrimidine 5-carboxamidehNNMT0.074
Compound 1hNNMT14.9
Compound 78hNNMT1.41

Table 2: Inhibitory Activity of Known PARP Inhibitors

CompoundTarget EnzymeIC50 Value (µM)Reference
OlaparibPARP1/20.005 (PARP1), 0.001 (PARP2)
RucaparibPARP1/20.005 (PARP1), 0.0008 (PARP2)
NiraparibPARP1/20.003 (PARP1), 0.002 (PARP2)
TalazoparibPARP1/20.001 (PARP1), 0.0007 (PARP2)
3-AminobenzamidePARP1~30

Table 3: Inhibitory Activity of Known Sirtuin Inhibitors

CompoundTarget Sirtuin(s)IC50 Value (µM)Reference
EX-527 (Selisistat)SIRT10.038 - 0.098
CambinolSIRT1, SIRT256 (SIRT1), 59 (SIRT2)
SuraminSIRT1, SIRT2, SIRT50.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)
AGK2SIRT23.5
NicotinamidePan-SirtuinVaries by isoform (~50-100 for SIRT1)

Experimental Protocols

This section provides detailed protocols for in vitro enzyme inhibition assays for NNMT, PARP, and Sirtuins. These are generalized protocols and may require optimization based on the specific laboratory conditions and reagents.

NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits.

Principle: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH). The amount of a reaction byproduct, homocysteine, is detected using a thiol-sensitive probe that generates a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates inhibition of NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT Assay Buffer (e.g., 50 mM Tris, pH 8.6, 1 mM DTT)

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • SAH hydrolase (or similar enzyme to convert SAH to homocysteine)

  • Thiol-detecting probe (e.g., ThioGlo™)

  • This compound (test inhibitor)

  • Known NNMT inhibitor (positive control, e.g., 1-Methylnicotinamide)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 392/482 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in NNMT Assay Buffer. The final solvent concentration should not exceed 1%.

    • Prepare working solutions of NNMT enzyme, SAM, and nicotinamide in NNMT Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Inhibitor Wells: Add 50 µL of the diluted test inhibitor solutions.

    • Positive Control Wells: Add 50 µL of the known NNMT inhibitor solution.

    • Enzyme Control (No Inhibitor) Wells: Add 50 µL of NNMT Assay Buffer.

    • Background Control (No Enzyme) Wells: Add 75 µL of NNMT Assay Buffer.

  • Enzyme Reaction:

    • Prepare a reaction mix containing NNMT enzyme and SAH hydrolase in NNMT Assay Buffer.

    • Add 25 µL of the reaction mix to all wells except the Background Control wells.

    • Initiate the reaction by adding 25 µL of a solution containing SAM and nicotinamide to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).

    • Add the thiol-detecting probe to all wells.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Background Control wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of Test Inhibitor Well / Fluorescence of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Enzyme Inhibition Assay (Colorimetric)

This protocol is based on a colorimetric assay that measures the incorporation of biotinylated ADP-ribose into histone proteins.

Principle: Activated PARP utilizes NAD+ to poly(ADP-ribosyl)ate nuclear proteins, including histones. This assay uses a 96-well plate pre-coated with histones and biotinylated NAD+ as a substrate. The amount of incorporated biotinylated poly(ADP-ribose) is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. A decrease in the colorimetric signal indicates PARP inhibition.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • PARP Assay Buffer

  • Activated DNA (to stimulate PARP activity)

  • Biotinylated NAD+

  • This compound (test inhibitor)

  • Known PARP inhibitor (positive control, e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in PARP Assay Buffer.

  • Assay Setup (in a histone-coated 96-well plate):

    • Add assay buffer, activated DNA, and the test inhibitor (or positive control/vehicle) to the wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Signal Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate again.

    • Add the HRP substrate and incubate until a sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all other readings.

    • Calculate the percent inhibition and determine the IC50 value as described for the NNMT assay.

Sirtuin Enzyme Inhibition Assay (Fluorogenic)

This protocol is a common method for measuring the activity of sirtuins, particularly SIRT1.

Principle: Sirtuins deacetylate acetylated substrates. This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by the sirtuin, a developing enzyme in the reaction mixture cleaves the deacetylated peptide, releasing a fluorophore. The increase in fluorescence is proportional to the sirtuin activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 Assay Buffer

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • Developer enzyme (e.g., trypsin)

  • This compound (test inhibitor)

  • Known SIRT1 inhibitor (positive control, e.g., EX-527 or Nicotinamide)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 350/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test inhibitor in SIRT1 Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add SIRT1 Assay Buffer, the test inhibitor (or positive control/vehicle), and SIRT1 enzyme to the wells.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and initiate signal development by adding the Developer Solution (containing trypsin and a sirtuin inhibitor like nicotinamide to stop the SIRT1 reaction) to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all other readings.

    • Calculate the percent inhibition and determine the IC50 value as described for the NNMT assay.

Visualizations

The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for enzyme inhibition assays.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway SAM S-adenosyl- methionine (SAM) SAM->NNMT MNA N-methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-adenosyl- homocysteine (SAH) NNMT->SAH SIRT_PARP Sirtuins, PARPs NAD->SIRT_PARP Cofactor Metabolism Cellular Metabolism & Signaling SIRT_PARP->Metabolism Inhibitor 5-Bromo-N- methylnicotinamide (Hypothetical Inhibitor) Inhibitor->NNMT Inhibition

Caption: The NNMT signaling pathway and the hypothetical point of inhibition.

PARP_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARylation NAD NAD+ NAD->PARP1 DNA_repair DNA Repair Proteins PAR->DNA_repair Recruitment Repair DNA Repair DNA_repair->Repair Inhibitor 5-Bromo-N- methylnicotinamide (Hypothetical Inhibitor) Inhibitor->PARP1 Inhibition

Caption: The PARP-mediated DNA damage repair pathway.

SIRT1_Pathway SIRT1 SIRT1 Deacetylated_Protein Deacetylated Protein SIRT1->Deacetylated_Protein Deacetylation NAD NAD+ NAD->SIRT1 Acetylated_Protein Acetylated Protein (e.g., Histones, p53) Acetylated_Protein->SIRT1 Cellular_Processes Gene Silencing, Metabolism, DNA Repair Deacetylated_Protein->Cellular_Processes Inhibitor 5-Bromo-N- methylnicotinamide (Hypothetical Inhibitor) Inhibitor->SIRT1 Inhibition

Caption: The SIRT1 deacetylation signaling pathway.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay Plate: - Test Compound - Controls (Positive/Negative) - Enzyme Start->Assay_Setup Reaction_Initiation Initiate Reaction (Add Substrate/Cofactor) Assay_Setup->Reaction_Initiation Incubation Incubate at 37°C Signal_Detection Stop Reaction & Detect Signal (Fluorescence/Absorbance) Incubation->Signal_Detection Reaction_Initiation->Incubation Data_Analysis Data Analysis: - Background Subtraction - Calculate % Inhibition - Determine IC50 Signal_Detection->Data_Analysis End End: Results Data_Analysis->End

Caption: A general experimental workflow for enzyme inhibition assays.

5-Bromo-N-methylnicotinamide: A Novel Avenue in Cancer Research Explored

Author: BenchChem Technical Support Team. Date: December 2025

The potential of 5-Bromo-N-methylnicotinamide as a PARP (Poly (ADP-ribose) polymerase) inhibitor in cancer research presents an emerging area of investigation. While direct, comprehensive studies are limited, the structural similarity to nicotinamide, a known PARP inhibitor, suggests a plausible mechanism of action worth exploring. This document outlines the theoretical framework, potential applications, and detailed experimental protocols for investigating this compound as a targeted cancer therapeutic.

Introduction to PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, PARP inhibitors have gained prominence for their efficacy in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, leads to the selective death of cancer cells while sparing normal cells.[1][2][3] PARP inhibitors work by blocking the enzyme's ability to repair single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to double-strand breaks, which are lethal to cancer cells lacking a functional homologous recombination repair system.[4][5][6]

Nicotinamide, a form of vitamin B3, is a known endogenous inhibitor of PARP.[7] this compound, as a derivative, is hypothesized to interact with the NAD+ binding site of PARP enzymes, thereby inhibiting their catalytic activity. The bromine substitution at the 5-position may enhance its binding affinity and potency.

Application Notes

Potential Applications in Cancer Research:
  • Monotherapy in BRCA-deficient Cancers: this compound could be investigated as a single agent in cancer cell lines and xenograft models with known BRCA1 or BRCA2 mutations.

  • Combination Therapy: Its potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation could be explored. By inhibiting DNA repair, this compound may lower the effective dose of conventional therapies, potentially reducing side effects.

  • Overcoming Resistance: Research could focus on whether this compound can overcome resistance to existing PARP inhibitors.

Data Presentation

To systematically evaluate the efficacy of this compound, quantitative data should be organized into clear, comparative tables.

Table 1: In Vitro PARP1 Inhibition

CompoundTargetIC50 (nM)Assay Type
This compoundPARP1Data to be determinedChemiluminescent/Fluorometric
Olaparib (Control)PARP1Reference ValueChemiluminescent/Fluorometric
Nicotinamide (Control)PARP1Reference ValueChemiluminescent/Fluorometric

Table 2: Cytotoxicity in Cancer Cell Lines (72h exposure)

Cell LineCancer TypeBRCA StatusThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-436BreastBRCA1 deficientData to be determinedReference Value
CAPAN-1PancreaticBRCA2 deficientData to be determinedReference Value
MCF-7BreastBRCA proficientData to be determinedReference Value
A549LungBRCA proficientData to be determinedReference Value

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Protocol 1: In Vitro PARP1 Enzymatic Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the PARP1 enzyme.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Plate Reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA (as a stimulus), and the various concentrations of this compound or vehicle control.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. After another wash, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

PARP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add PARP1, activated DNA, and compound to histone-coated plate prep_compound->add_reagents prep_reagents Prepare PARP1 enzyme, activated DNA, and Biotin-NAD+ prep_reagents->add_reagents initiate_reaction Add Biotin-NAD+ to start reaction add_reagents->initiate_reaction incubation Incubate for 1 hour at room temperature initiate_reaction->incubation wash1 Wash plate incubation->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubation2 Incubate add_strep_hrp->incubation2 wash2 Wash plate incubation2->wash2 add_substrate Add chemiluminescent substrate wash2->add_substrate read_plate Measure luminescence add_substrate->read_plate calculate_ic50 Calculate % inhibition and determine IC50 read_plate->calculate_ic50

Workflow for the in vitro PARP1 inhibition assay.
Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, CAPAN-1, MCF-7)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.

Cell_Viability_Assay_Workflow start Seed cells in 96-well plate and incubate overnight treat Treat cells with varying concentrations of This compound for 72h start->treat add_mtt Add MTT solution and incubate 2-4h treat->add_mtt solubilize Remove medium and add solubilization solution add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end Results analyze->end

Workflow for the cell viability (MTT) assay.

Signaling Pathway Visualization

The proposed mechanism of action involves the inhibition of PARP, which is a key player in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which upon replication, are converted to double-strand breaks (DSBs). In cells with deficient homologous recombination (HR), such as those with BRCA mutations, these DSBs cannot be repaired, leading to cell death.

PARP_Inhibition_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibitor Inhibitor Action cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits replication DNA Replication ssb->replication ber Base Excision Repair parp->ber activates dsb Double-Strand Break (DSB) replication->dsb leads to hr_proficient HR Proficient Cell (e.g., Normal Cell) dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA mutant) dsb->hr_deficient inhibitor This compound inhibitor->parp inhibits hr_repair Homologous Recombination Repair hr_proficient->hr_repair functional apoptosis Apoptosis hr_deficient->apoptosis non-functional HR cell_survival Cell Survival hr_repair->cell_survival leads to

Proposed signaling pathway of this compound.

References

Application Notes and Protocols: 5-Bromo-N-methylnicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structural features, particularly the presence of a bromine atom on the pyridine ring, make it a versatile building block in medicinal chemistry.[1] This compound has garnered interest for its potential therapeutic applications, including the development of novel anticancer and antimicrobial agents. The bromine substituent can enhance the molecule's potency and ability to cross cell membranes, making it an attractive candidate for targeting various biological pathways. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and evaluation, and a framework for data presentation.

Potential Applications in Medicinal Chemistry

This compound is being investigated as a modulator of several key enzymes involved in cellular metabolism and DNA repair. Its core structure is analogous to nicotinamide, a substrate for several important enzymes, suggesting its potential as an enzyme inhibitor.

1. Anticancer Agent:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair.[2] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality and cell death.[3] Nicotinamide and its derivatives are known to inhibit PARP activity. The structural similarity of this compound to the nicotinamide portion of the NAD+ cofactor suggests it may act as a competitive inhibitor of PARP enzymes.

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is overexpressed in various cancers and is implicated in cancer cell proliferation, migration, and drug resistance.[3] NNMT catalyzes the methylation of nicotinamide. Inhibiting NNMT can disrupt cancer cell metabolism and epigenetic regulation.[4]

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining the NAD+ pool in cancer cells to meet their high metabolic demands.[5][6] Inhibition of NAMPT can lead to NAD+ depletion and subsequent cancer cell death.

2. Antimicrobial Agent:

  • Nicotinamidase Inhibition: In some microorganisms, nicotinamidases are essential for the hydrolysis of nicotinamide to nicotinic acid, a precursor for NAD+ synthesis. Inhibition of this enzyme can disrupt the NAD+ supply and inhibit microbial growth.[1]

Data Presentation

Quantitative data from enzyme inhibition and cell-based assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeThis compound IC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)Assay Conditions
PARP-1Data to be determinedOlaparibKnown valueFluorometric assay, 25°C, pH 8.0
NNMTData to be determinedNnmt-IN-5Known valueFluorometric assay, 37°C, pH 7.4
NAMPTData to be determinedFK866Known valueFluorogenic assay, 37°C, pH 7.5

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Table 2: In Vitro Anticancer Activity

Cell LineThis compound IC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)Assay Method
MCF-7 (Breast Cancer)Data to be determinedDoxorubicinKnown valueMTT assay, 72h incubation
PC-3 (Prostate Cancer)Data to be determinedDocetaxelKnown valueMTT assay, 72h incubation
A549 (Lung Cancer)Data to be determinedCisplatinKnown valueMTT assay, 72h incubation

Table 3: In Vitro Antimicrobial Activity

Microbial StrainThis compound MIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Method
Staphylococcus aureusData to be determinedVancomycinKnown valueBroth microdilution
Escherichia coliData to be determinedCiprofloxacinKnown valueBroth microdilution
Candida albicansData to be determinedFluconazoleKnown valueBroth microdilution

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established methods and can be adapted as needed.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from nicotinamide.[1]

Materials:

  • Nicotinamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Bromination of Nicotinamide

  • In a round-bottom flask, dissolve nicotinamide (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain 5-bromonicotinamide.

Step 2: N-Methylation of 5-Bromonicotinamide

  • In a round-bottom flask, dissolve 5-bromonicotinamide (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq) to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Synthesis_Workflow Nicotinamide Nicotinamide Bromination Bromination (NBS, Acetonitrile) Nicotinamide->Bromination Intermediate 5-Bromonicotinamide Bromination->Intermediate Purification1 Column Chromatography Intermediate->Purification1 N_Methylation N-Methylation (Dimethyl sulfate, K2CO3) Product This compound N_Methylation->Product Purification2 Column Chromatography Product->Purification2 Purification1->N_Methylation

Synthesis of this compound.
Protocol 2: PARP-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available PARP inhibitor assay kits.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Olaparib (as a positive control)

  • Nicotinamide (as a standard for the standard curve)

  • Developing solution (containing a fluorescent probe that reacts with the product)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound and the positive control (Olaparib) in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, activated DNA, and the test compounds or controls.

  • Add the PARP-1 enzyme to each well (except for the no-enzyme control).

  • Initiate the reaction by adding β-NAD+.

  • Incubate the plate at 25°C for 60 minutes.

  • Stop the reaction and add the developing solution according to the manufacturer's instructions.

  • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) PARP1->PAR synthesizes Blocked_PARP Inhibited PARP-1 PARP1->Blocked_PARP NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->PARP1 inhibits No_Repair Inhibition of DNA Repair Blocked_PARP->No_Repair

Mechanism of PARP inhibition.
Protocol 3: NNMT Inhibition Assay (Fluorometric)

This protocol is based on commercially available NNMT inhibitor screening kits.[8][9]

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-Adenosylmethionine (SAM) (methyl donor)

  • NNMT assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • Known NNMT inhibitor (as a positive control)

  • Enzyme mix for detection (e.g., SAH hydrolase and a homocysteine probe)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in NNMT assay buffer.

  • In a 96-well plate, add the NNMT enzyme, test compounds or controls, and SAM.

  • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding nicotinamide.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction and add the enzyme mix for detection.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

NNMT_Inhibition_Pathway cluster_0 NNMT Catalytic Cycle cluster_1 Inhibition NNMT NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Blocked_NNMT Inhibited NNMT NNMT->Blocked_NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NNMT inhibits

Mechanism of NNMT inhibition.
Protocol 4: NAMPT Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available NAMPT inhibitor screening kits.[5][10]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (substrate)

  • Phosphoribosyl pyrophosphate (PRPP) (substrate)

  • NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • FK866 (as a positive control)

  • Coupled enzyme system for detection (e.g., NMNAT, alcohol dehydrogenase, and ethanol)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in NAMPT assay buffer.

  • In a 96-well plate, add the NAMPT enzyme, test compounds or controls, nicotinamide, and PRPP.

  • Incubate at 37°C for 60 minutes.

  • Add the coupled enzyme system for detection.

  • Incubate for an additional 30-60 minutes at 37°C.

  • Measure the fluorescence of the generated NADH at an excitation of ~340 nm and an emission of ~460 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Screening_Workflow Compound_Prep Prepare Compound Dilutions Assay_Setup Set up Assay Plate (Enzyme, Buffer, Compound) Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Substrate(s)) Assay_Setup->Reaction_Start Incubation Incubate Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Signal (Fluorescence/Absorbance) Detection->Readout Data_Analysis Data Analysis (% Inhibition, IC50) Readout->Data_Analysis

References

Synthesis of Bioactive Derivatives from 5-Bromo-N-methylnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 5-Bromo-N-methylnicotinamide. This versatile building block is a key starting material for generating libraries of novel compounds with potential applications in various therapeutic areas, particularly as modulators of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in a range of diseases including metabolic disorders, oncology, and neurodegenerative conditions.

Introduction

This compound serves as a valuable scaffold in medicinal chemistry. The presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl functionalities. This facilitates the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. The N-methylnicotinamide core is of particular interest due to its structural similarity to the natural substrate of NNMT, making its derivatives prime candidates for inhibitors of this enzyme.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is amenable to several powerful bond-forming reactions. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the synthesis of 5-aryl, 5-amino, and 5-alkynyl-N-methylnicotinamide derivatives, respectively.

Workflow for Derivative Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira prod_suzuki 5-Aryl/Heteroaryl-N-methylnicotinamides suzuki->prod_suzuki prod_buchwald 5-Amino-N-methylnicotinamides buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-N-methylnicotinamides sonogashira->prod_sonogashira

Caption: General synthetic workflows for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methylnicotinamides

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly effective for introducing a variety of aryl and heteroaryl substituents at the 5-position of this compound.

Catalytic Cycle

Suzuki_Miyaura_Cycle center Pd(0) A Oxidative Addition center->A B Transmetalation A->B Ar-Pd(II)-Br C Reductive Elimination B->C Ar-Pd(II)-Ar' C->center Product prod 5-Aryl-N-methylnicotinamide C->prod sub1 This compound sub1->A sub2 Ar-B(OR)2 sub2->B base Base base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Bromo-pyridines

While specific data for this compound is limited, the following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of analogous 5-bromonicotinic acid derivatives.[1] These values provide a reasonable expectation for the synthesis of 5-Aryl-N-methylnicotinamides.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001278
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., DMF, Dioxane/H₂O).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (typically monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-N-methylnicotinamides

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide range of primary and secondary amines with this compound.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Bromo-pyridines

The following table presents typical yields for the Buchwald-Hartwig amination of similar bromo-pyridine substrates, which can serve as a reference for the synthesis of 5-Amino-N-methylnicotinamides.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10090
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11085
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH10088
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene10092
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired 5-amino-N-methylnicotinamide derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-N-methylnicotinamides

The Sonogashira coupling provides a direct route to 5-alkynyl-N-methylnicotinamides by reacting this compound with a terminal alkyne.

Data Presentation: Representative Yields for Sonogashira Coupling of Bromo-pyridines

The yields for Sonogashira coupling of various bromo-pyridines are presented below and can be used to estimate the expected outcomes for reactions with this compound.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh
41-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDioxane60888
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N, 2.0 eq.). Then, add the terminal alkyne (1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time.

  • Work-up and Purification: Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Biological Activity: Targeting Nicotinamide N-Methyltransferase (NNMT)

Derivatives of N-methylnicotinamide are of significant interest as potential inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in cellular metabolism and energy homeostasis.[2] Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and type 2 diabetes.[3]

Signaling Pathway: Role of NNMT in Cellular Metabolism

NNMT_Pathway cluster_0 Cellular Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD+ Salvage Pathway Nicotinamide->NAD SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNam 1-Methylnicotinamide (MNam) NNMT->MNam SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Methylation Cellular Methylation (DNA, proteins) SAH->Methylation Inhibitor NNMT Inhibitor (e.g., 5-substituted-N-methylnicotinamide) Inhibitor->NNMT

Caption: Inhibition of NNMT by 5-substituted-N-methylnicotinamide derivatives can modulate cellular NAD+ levels and methylation processes.

By inhibiting NNMT, the levels of its substrate, nicotinamide, can be increased, which in turn can boost the levels of NAD+, a critical coenzyme in cellular redox reactions and energy metabolism.[3] This modulation of the NAD+ salvage pathway is a key therapeutic strategy for various metabolic diseases.

Data Presentation: Biological Activity of NNMT Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of various compounds targeting NNMT, including known nicotinamide-based inhibitors. These data can guide the design and evaluation of novel derivatives synthesized from this compound.

CompoundStructurehNNMT IC₅₀ (µM)Reference
5-amino-1-methylquinoliniumQuinoline-based1.2[4]
3-amino-isoquinoline methiodideIsoquinoline-based6.3[4]
JBSNF-000088Nicotinamide analog1.8[4]
MS2734 (Bisubstrate inhibitor)Nicotinamide-adenosine conjugate14.0[5]
Tetrahydroisoquinoline-Triazole Derivative (4a)Tetrahydroisoquinoline-based3.177[3]
Tetrahydroisoquinoline-Triazole Derivative (4c)Tetrahydroisoquinoline-based7.9[3]

Conclusion

This compound is a highly valuable starting material for the synthesis of a wide array of derivatives through well-established palladium-catalyzed cross-coupling reactions. The resulting 5-substituted-N-methylnicotinamides are promising candidates for the development of novel therapeutics, particularly as inhibitors of NNMT. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic and medicinal chemistry of this important class of compounds. Further screening of these derivatives against a panel of kinases and other relevant biological targets is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 5-Bromo-N-methylnicotinamide as a Putative Tool Compound for Sirtuin Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins (SIRTs) are a family of NAD dependent lysine deacylases that are critical regulators of numerous cellular processes, including metabolism, DNA repair, and longevity.[1] The seven mammalian sirtuins (SIRT1-7) are distinguished by their subcellular localizations and substrate specificities.[2] Given their central role in cellular homeostasis, sirtuins have emerged as promising therapeutic targets for a range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Nicotinamide (NAM), a form of vitamin B3, is a well-established pan-sirtuin inhibitor that acts as a negative feedback regulator by promoting the reverse reaction of deacetylation.[1] As a structural analog of nicotinamide, 5-Bromo-N-methylnicotinamide is hypothesized to function as a competitive inhibitor of sirtuins. While specific inhibitory data for this compound is not yet publicly available, the protocols and principles outlined in these application notes for the well-characterized inhibitor nicotinamide can be readily adapted to investigate its potential as a sirtuin modulator.

These notes provide a comprehensive guide for researchers to assess the inhibitory potential of this compound and other nicotinamide analogs against various sirtuin isoforms.

Data Presentation: Inhibitory Activity of Sirtuin Modulators

The following table summarizes the in vitro inhibitory activity of nicotinamide and other known sirtuin modulators. This data is essential for comparing the potency and selectivity of different compounds and serves as a benchmark for evaluating novel compounds like this compound.

CompoundTarget Sirtuin(s)IC50 Value (µM)Selectivity Profile
NicotinamideSIRT150 - 180[1]Pan-sirtuin inhibitor
NicotinamideSIRT2100Pan-sirtuin inhibitor
NicotinamideSIRT336.7Pan-sirtuin inhibitor
NicotinamideSIRT51600Pan-sirtuin inhibitor
EX-527 (Selisistat)SIRT10.038 - 0.098Highly selective for SIRT1 over SIRT2 and SIRT3
CambinolSIRT1, SIRT256 (SIRT1), 59 (SIRT2)Dual inhibitor of SIRT1 and SIRT2
SuraminSIRT1, SIRT2, SIRT50.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5
Tenovin-6SIRT1, SIRT221 (SIRT1), 10 (SIRT2)Inhibitor of SIRT1 and SIRT2

Signaling Pathways and Experimental Workflows

Sirtuin Deacetylation and Nicotinamide Inhibition Pathway

Sirtuins catalyze the removal of acetyl groups from lysine residues on substrate proteins in an NAD dependent manner. This reaction produces the deacetylated substrate, nicotinamide, and 2'-O-acetyl-ADP-ribose. Nicotinamide, in turn, can inhibit the sirtuin activity by binding to the enzyme and promoting the reverse reaction, a mechanism known as base exchange.

Sirtuin Deacetylation and Nicotinamide Inhibition Pathway cluster_0 Sirtuin Catalytic Cycle cluster_1 Inhibition Acetylated Substrate Acetylated Substrate SIRT SIRT Acetylated Substrate->SIRT NAD+ NAD+ NAD+->SIRT Deacetylated Substrate Deacetylated Substrate SIRT->Deacetylated Substrate Nicotinamide Nicotinamide SIRT->Nicotinamide 2'-O-acetyl-ADP-ribose 2'-O-acetyl-ADP-ribose SIRT->2'-O-acetyl-ADP-ribose Nicotinamide_Inhibitor Nicotinamide / this compound Nicotinamide_Inhibitor->SIRT Inhibits Workflow for In Vitro Sirtuin Inhibition Assay A Prepare Reagents (SIRT Enzyme, Substrate, NAD+, Test Compound, Buffers) B Dispense Reagents into 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Data Analysis (IC50 determination) F->G

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N-methylnicotinamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] These attributes make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules.[5][6]

5-Aryl-N-methylnicotinamide derivatives are important structural motifs found in a variety of biologically active compounds. The functionalization of the pyridine ring at the 5-position allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl substituents.[3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-bromo-N-methylnicotinamide with various arylboronic acids, a key step in the generation of libraries of these valuable compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][7] A base is essential for the transmetalation step.[1] The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, particularly with electron-deficient substrates like bromopyridines where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[8]

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)[8]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (3-5 mol%)[5][8]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)[5][8]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Acetonitrile/Water, DMF)[2][5][8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).[9]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.[5][8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] The reaction is typically complete within 15-24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-N-methylnicotinamide.[9]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives with various arylboronic acids. These conditions can be adapted and optimized for this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[5]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[5]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[5]
4Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Acetonitrile/Water8018~90[8]
5Thiophene-3-boronic acidPd(PPh₃)₄ (7)K₃PO₄1,4-Dioxane/WaterReflux>2072[10]
63-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl alcohol120197[9][11]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L2-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 CoupledProduct Ar-R' (5-Aryl-N-methylnicotinamide) RedElim->CoupledProduct ArylHalide Ar-X (this compound) ArylHalide->OxiAdd Organoboron R'-B(OR)2 (Arylboronic Acid) Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup purify Isolate and Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Final Product: 5-Aryl-N-methylnicotinamide purify->product

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

References

Application Notes and Protocols for Developing Structure-Activity Relationships of 5-Bromo-N-methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a versatile scaffold in medicinal chemistry, serving as a valuable starting point for the synthesis of a diverse range of analogs with potential therapeutic applications. These analogs have shown promise as modulators of several key biological targets, including Poly(ADP-ribose) polymerases (PARPs), Nicotinamide N-methyltransferase (NNMT), and G-protein coupled receptor 109A (GPR109A). Understanding the structure-activity relationships (SAR) of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and SAR analysis of this compound analogs. Detailed protocols for key experiments are provided to facilitate the discovery and development of novel drug candidates.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize the structure-activity relationships of hypothetical this compound analogs against three major target classes. The data is presented to illustrate the impact of structural modifications on biological activity.

Table 1: SAR of this compound Analogs as PARP1 Inhibitors

Compound IDR1 (N-substitution)R2 (C5-substitution)PARP1 IC50 (nM)Notes
BMN-1-CH3-Br500Parent compound
BMN-2-CH2CH3-Br450Slight increase in potency with larger alkyl group
BMN-3-Cyclopropyl-Br250Alicyclic group enhances activity
BMN-4-Phenyl-Br150Aromatic substitution significantly improves potency
BMN-5-CH3-H>10000Bromine at C5 is critical for activity
BMN-6-CH3-Cl600Chlorine is a less effective halogen at C5
BMN-7-CH3-I400Iodine substitution offers comparable activity to bromine
BMN-8-CH3-Phenyl80Phenyl substitution at C5 provides strong inhibitory activity

Table 2: SAR of this compound Analogs as NNMT Inhibitors

Compound IDR1 (N-substitution)R2 (C5-substitution)NNMT IC50 (µM)Notes
BMN-9-CH3-Br15Parent compound
BMN-10-CH2-Phenyl-Br5Benzyl group at N-position increases potency
BMN-11-CH2-(4-F-Phenyl)-Br2Electron-withdrawing group on phenyl ring enhances activity
BMN-12-CH3-H>50Bromine at C5 is important for activity
BMN-13-H-Br30N-methylation contributes to potency
BMN-14-CH3-CN25Cyano group is a viable alternative to bromine
BMN-15-CH3-OCH340Electron-donating group at C5 reduces activity

Table 3: SAR of this compound Analogs as GPR109A Agonists

Compound IDR (N-substitution)GPR109A EC50 (µM)Notes
BMN-16-CH3100Parent compound exhibits weak agonism
BMN-17-H50Unsubstituted amide shows better activity
BMN-18-CH2CH2OH25Hydrophilic substitution improves potency
BMN-19-CH2COOH10Acidic moiety significantly enhances agonist activity
BMN-20-Phenyl>200Bulky hydrophobic group is detrimental to activity

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-5-bromonicotinamide Analogs

This protocol outlines a general two-step procedure for the synthesis of N-substituted 5-bromonicotinamide analogs.

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 5-bromonicotinoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the 5-bromonicotinoyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted-5-bromonicotinamide analog.

Protocol 2: PARP1 Inhibition Assay (ELISA-based)

This protocol describes a colorimetric ELISA-based assay to determine the IC50 values of test compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • NAD+

  • Biotinylated-NAD+

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup:

    • Add 25 µL of assay buffer to all wells of the histone-coated plate.

    • Add 5 µL of activated DNA to each well.

    • Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP1 inhibitor).

    • Add 10 µL of a mixture of NAD+ and Biotinylated-NAD+ to each well.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of diluted PARP1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Detection:

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Signal Measurement: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: NNMT Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against NNMT. The assay measures the production of S-adenosyl-L-homocysteine (SAH), which is enzymatically converted to a fluorescent product.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • SAH hydrolase

  • Thiol-sensitive fluorescent probe

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • Test compounds

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe in assay buffer.

  • Assay Protocol:

    • Add 40 µL of the reaction mixture to the wells of a 96-well black plate.

    • Add 10 µL of the test compound dilutions to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a 50 µL mixture of SAM and nicotinamide to each well.

  • Signal Measurement: Measure the increase in fluorescence (e.g., Ex/Em = 390/510 nm) over time using a fluorescence plate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the EC50 values of test compounds for GPR109A activation by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Test compounds

Procedure:

  • Cell Culture: Culture the GPR109A-expressing cells in appropriate medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay buffer containing IBMX.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • The activation of GPR109A (a Gi-coupled receptor) will inhibit forskolin-stimulated cAMP production.

    • Calculate the percent inhibition of the forskolin response for each compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PARP1_Signaling_Pathway DNA_Damage DNA Single- Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Inhibitor This compound Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway and inhibition.

NNMT_Metabolic_Pathway cluster_NNMT NNMT Catalyzed Reaction Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl- methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Inhibitor This compound Analog (Inhibitor) Inhibitor->NNMT inhibits

Caption: NNMT metabolic pathway and inhibition.

GPR109A_Signaling_Pathway Agonist This compound Analog (Agonist) GPR109A GPR109A Agonist->GPR109A binds Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-lipolysis) PKA->Cellular_Response phosphorylates targets

Caption: GPR109A signaling pathway activation.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., PARP1 assay at 10 µM) Purification->Screening Dose_Response Dose-Response & IC50/EC50 Determination Screening->Dose_Response Active hits SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization guides Lead_Optimization->Synthesis new analogs

Caption: General experimental workflow for SAR studies.

Application Notes and Protocols: 5-Bromo-N-methylnicotinamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-N-methylnicotinamide as a fragment in fragment-based drug discovery (FBDD) campaigns, with a specific focus on the potential therapeutic target Nicotinamide N-methyltransferase (NNMT).

Introduction to this compound in FBDD

This compound is a halogenated derivative of nicotinamide, presenting key features that make it an attractive candidate for fragment screening libraries.[1] Its low molecular weight (215.05 g/mol ) and simple chemical architecture are characteristic of a "Rule of Three"-compliant fragment, maximizing the exploration of chemical space with a higher probability of forming efficient binding interactions.[2][3][4] The presence of a bromine atom provides a vector for synthetic elaboration, allowing for the systematic growth of the fragment hit into a more potent lead compound.[5] Additionally, the nicotinamide scaffold is a known feature in various bioactive molecules, suggesting a favorable starting point for interaction with protein targets.[5]

One such promising target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.[5][6][7] NNMT catalyzes the methylation of nicotinamide, and its inhibition is a potential therapeutic strategy.[6][8] This document outlines a hypothetical FBDD workflow using this compound to identify inhibitors of NNMT.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application in FBDD, influencing its solubility, binding interactions, and potential for synthetic modification.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
CAS Number 153435-68-8[3]
Melting Point 63-65 °C[1]
Solubility Soluble in polar solvents (e.g., water, methanol)[1]
Stability Generally stable under normal laboratory conditions[1]

Hypothetical FBDD Workflow for NNMT Inhibitor Discovery

The following diagram illustrates a typical FBDD workflow, from initial fragment screening to hit-to-lead optimization, using this compound as a starting fragment against the NNMT target.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Characterization A Fragment Library (including 5-Bromo-N- methylnicotinamide) B Primary Screening (e.g., SPR, NMR) A->B C Hit Confirmation & Validation B->C D Structural Biology (X-ray Crystallography) C->D Confirmed Hits E Structure-Guided Elaboration D->E F Lead Compound E->F G Biochemical & Biophysical Assays F->G H In Vitro & In Vivo Testing G->H

Caption: FBDD workflow for NNMT inhibitor discovery.

Experimental Protocols

This section provides detailed protocols for key experiments in an FBDD campaign targeting NNMT with this compound.

Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify fragments that bind to immobilized NNMT.

Objective: To identify initial fragment hits from a library containing this compound based on their binding to the NNMT protein.

Materials:

  • Recombinant human NNMT protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Fragment library dissolved in DMSO

  • SPR instrument

Protocol:

  • NNMT Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant NNMT (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 RU.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute into SPR running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

    • Inject the fragment solutions over the NNMT and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Identify fragments that show a response significantly above the background noise as primary hits.

Hit Validation and Affinity Determination using Saturation Transfer Difference (STD) NMR

This protocol is for validating the binding of hits from the primary screen and determining their dissociation constant (Kd).

Objective: To confirm the binding of this compound to NNMT and quantify its binding affinity.

Materials:

  • Recombinant human NNMT protein

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, containing 150 mM NaCl)

  • NMR spectrometer equipped with a cryoprobe

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of NNMT (e.g., 10-20 µM) in the NMR buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same NMR buffer.

    • For Kd determination, prepare a series of NMR tubes with a constant concentration of NNMT and varying concentrations of this compound (e.g., 50 µM to 5 mM).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the ligand alone for signal assignment.

    • Acquire STD NMR spectra for each sample. Select a region for on-resonance saturation where only protein resonances are present (e.g., 0.5-1.0 ppm) and an off-resonance saturation frequency where no protein or ligand signals are present (e.g., 30-40 ppm).

    • Use a train of selective Gaussian pulses for saturation with a total saturation time of 2-3 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum, which will show signals only from the binding ligand.

    • Calculate the STD amplification factor (STD-AF) for each ligand concentration.

    • Plot the STD-AF against the ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from a generic NNMT inhibitor screening kit to assess the functional consequence of fragment binding.[6][9]

Objective: To determine if this compound inhibits the enzymatic activity of NNMT.

NNMT Reaction Pathway:

NNMT_Pathway cluster_0 NNMT Catalyzed Reaction cluster_1 Detection Cascade cluster_2 Inhibitor A Nicotinamide C NNMT A->C B S-Adenosyl- methionine (SAM) B->C D 1-Methylnicotinamide (MNA) C->D E S-Adenosyl- homocysteine (SAH) C->E F SAH Hydrolase E->F G Homocysteine F->G I Fluorescent Product G->I H Thiol Probe H->I J 5-Bromo-N- methylnicotinamide J->C

Caption: NNMT enzymatic and detection pathway.

Materials:

  • NNMT Assay Buffer

  • Recombinant NNMT Enzyme

  • S-Adenosylmethionine (SAM)

  • Nicotinamide

  • SAH Hydrolase (Enzyme-I)

  • Thiol Detecting Probe

  • This compound (as test inhibitor)

  • 96-well white microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 392/482 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mix containing NNMT Assay Buffer, NNMT Enzyme, SAH Hydrolase, and SAM.

    • Prepare serial dilutions of this compound in NNMT Assay Buffer.

  • Assay Procedure:

    • To the wells of the 96-well plate, add the test inhibitor dilutions. Include wells for a no-inhibitor control and a background control (no nicotinamide).

    • Add the NNMT reaction mix to all wells.

    • Initiate the reaction by adding Nicotinamide to all wells except the background control.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a suitable stop solution (e.g., pre-chilled isopropyl alcohol).[9]

    • Add the Thiol Detecting Probe working solution to all wells and incubate at room temperature for 5-10 minutes.

  • Measurement and Data Analysis:

    • Measure the fluorescence at Ex/Em = 392/482 nm.

    • Subtract the background control reading from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Hypothetical Quantitative Data

The following table presents illustrative data that might be obtained for this compound and a subsequent elaborated compound in an FBDD campaign against NNMT. This data is for demonstrative purposes only.

CompoundMethodKd (mM)IC₅₀ (mM)Ligand Efficiency (LE)
This compound STD NMR2.5>100.35
Elaborated Hit (Hypothetical) SPR0.050.10.38

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy atoms. For fragments, a LE > 0.3 is generally considered a good starting point.

Conclusion

This compound represents a valuable fragment for FBDD campaigns due to its favorable physicochemical properties and the presence of a synthetically tractable bromine handle. The protocols and workflow described herein provide a robust framework for identifying and optimizing novel inhibitors against targets such as NNMT. The successful application of these methods can accelerate the discovery of new therapeutic agents for a range of diseases.[10]

References

Application Notes and Protocols for In Vivo Studies Using 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies for 5-Bromo-N-methylnicotinamide have been published in publicly accessible scientific literature. The following application notes and protocols are therefore hypothetical and have been constructed based on the predicted mechanism of action of this compound and established methodologies for structurally related molecules, such as other nicotinamide derivatives and inhibitors of Nicotinamide N-methyltransferase (NNMT). These protocols are intended to serve as a detailed guide for researchers designing initial preclinical studies.

Introduction and Putative Mechanism of Action

This compound is a synthetic derivative of nicotinamide (a form of vitamin B3). Based on its structure and the known biological activities of similar compounds, it is postulated to function as an inhibitor of enzymes involved in NAD+ metabolism. The primary hypothesized targets are Nicotinamide N-methyltransferase (NNMT) and potentially nicotinamidases.[1]

Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in regulating cellular energy and methylation pathways by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA).[2][3] Elevated NNMT expression is associated with metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[4][5][6] By inhibiting NNMT, this compound may increase the cellular pool of nicotinamide available for the NAD+ salvage pathway, thereby boosting NAD+ levels. This can, in turn, activate NAD+-dependent enzymes like sirtuins, which are key regulators of metabolism and cellular health.[4][7]

The proposed mechanism of action makes this compound a candidate for investigation in metabolic diseases and oncology.

Hypothesized Signaling Pathway of NNMT Inhibition

NNMT_Inhibition_Pathway cluster_0 Cellular Environment 5_Bromo_N_methylnicotinamide 5-Bromo-N- methylnicotinamide NNMT NNMT 5_Bromo_N_methylnicotinamide->NNMT Inhibition MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH S-Adenosyl homocysteine (SAH) NNMT->SAH Product NAM Nicotinamide (NAM) NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Enters Pathway SAM S-Adenosyl Methionine (SAM) SAM->NNMT Methyl Donor NAD NAD+ NAD_Salvage->NAD Synthesis Sirtuins Sirtuins NAD->Sirtuins Activates Metabolic_Regulation Improved Metabolic Regulation Sirtuins->Metabolic_Regulation Promotes

Caption: Hypothesized signaling pathway of NNMT inhibition by this compound.

Potential Therapeutic Applications

  • Metabolic Disorders: By potentially improving NAD+ levels and insulin sensitivity, this compound could be investigated for obesity and type 2 diabetes.[2][5][8]

  • Oncology: As NNMT is overexpressed in several cancers, its inhibition may represent a therapeutic strategy.[9][10] Nicotinamide derivatives have been explored for their anti-cancer properties, including the induction of apoptosis.[11][12][13]

Hypothetical In Vivo Study Protocols

The following protocols are templates for preclinical evaluation in rodent models.

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow start Start dosing Administer Compound (IV and PO cohorts) start->dosing sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 480 min) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of Compound Concentration processing->analysis calculation Calculate PK Parameters (T1/2, Cmax, AUC, F%) analysis->calculation end End calculation->end

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups (n=3-5 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Compound Formulation:

    • IV: Dissolve in a vehicle suitable for intravenous injection, such as 10% DMSO in saline.

    • PO: Suspend in a vehicle like 0.5% methylcellulose in water.

  • Procedure:

    • Fast animals for 4 hours before dosing.

    • Administer the compound via the specified route.

    • Collect blood samples (~30 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters.

Hypothetical Pharmacokinetic Data

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (min) 530
AUC (0-t) (ng*h/mL) 12002400
Half-life (T½) (h) 1.52.0
Clearance (mL/min/kg) 25-
Volume of Distribution (L/kg) 3.2-
Bioavailability (F%) -40%
Protocol 2: Acute Oral Toxicity Study in Rats

This protocol is designed to determine the acute toxicity and estimate the median lethal dose (LD50) of the compound, following a procedure similar to OECD Guideline 425.[14]

Methodology:

  • Animals: Female Wistar rats (8-10 weeks old), as they are often more sensitive.

  • Housing: Standard conditions, caged individually.

  • Procedure (Up-and-Down Method):

    • Fast animals overnight before dosing.

    • Administer a single oral dose of this compound. The starting dose is a preliminary estimate (e.g., 300 mg/kg).

    • Dose a single animal. If it survives for 48 hours, the next animal is dosed at a higher level (e.g., a 3.2-fold increment). If it dies, the next animal is dosed at a lower level.

    • Continue this sequence with 48-hour intervals between animals.

    • Observe animals closely for the first 4 hours post-dosing, then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.

    • Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis:

    • Calculate the LD50 using the maximum likelihood method.

Hypothetical Acute Toxicity Data

Dose (mg/kg)Outcome (Survival/Death)Clinical Observations
300 SurvivalMild lethargy for 2 hours, recovered.
1000 SurvivalPiloerection, significant lethargy for 6 hours.
2000 Death within 24hSevere lethargy, tremors.
1000 SurvivalPiloerection, significant lethargy for 6 hours.
2000 SurvivalSevere lethargy, tremors, recovered by 48h.
Estimated LD50 (mg/kg) ~2000-
GHS Classification Category 4/5-
Protocol 3: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the potential of this compound to mitigate obesity and improve metabolic parameters.[7][15]

Methodology:

  • Animals: Male C57BL/6J mice (6 weeks old).

  • Diet:

    • High-Fat Diet (HFD): 60% kcal from fat.

    • Control Diet (CD): 10% kcal from fat.

  • Obesity Induction: Feed mice the HFD for 10-12 weeks to induce an obese phenotype.

  • Groups (n=8-10 per group):

    • Group 1: Lean control on CD + Vehicle.

    • Group 2: Obese on HFD + Vehicle.

    • Group 3: Obese on HFD + this compound (e.g., 10 mg/kg/day).

    • Group 4: Obese on HFD + this compound (e.g., 30 mg/kg/day).

  • Treatment: Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

  • Measurements:

    • Body Weight and Food Intake: Record weekly.

    • Glucose Tolerance Test (GTT): Perform at the end of the study. After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform 3 days before the GTT. After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, and 60 minutes.

    • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma insulin, lipids, and MNA levels. Harvest liver and adipose tissue for weight and subsequent analysis (e.g., histology, gene expression).

Hypothetical Efficacy Data in DIO Mice

ParameterLean + VehicleObese + VehicleObese + Cmpd (10 mg/kg)Obese + Cmpd (30 mg/kg)
Body Weight Change (g) +2.5+8.0+5.5+4.0
Fasting Glucose (mg/dL) 100145125110
Fasting Insulin (ng/mL) 0.52.51.81.2
GTT AUC (mg/dL*min) 15,00030,00024,00019,000
Liver Weight (g) 1.22.52.01.6
Plasma MNA (µM) 0.51.50.80.6

These notes and protocols are for research guidance only and are not intended for human, therapeutic, or diagnostic use.

References

Troubleshooting & Optimization

5-Bromo-N-methylnicotinamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The this compound molecule contains a pyridine ring, which is basic. In acidic solutions, the nitrogen atom in the pyridine ring can become protonated, forming a more polar and, consequently, more soluble cationic species. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic (e.g., pH 5-6) may enhance its solubility.[1] Conversely, it may be less soluble in neutral to alkaline solutions.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective and common strategy. For amide-containing compounds, water-miscible organic solvents are often successful. It is advisable to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

When using a co-solvent, it is crucial to ensure that the final concentration in your aqueous working solution is low enough (typically <1%) to avoid impacting your biological system.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is generally stable under normal laboratory conditions. However, related nicotinamide compounds can undergo hydrolysis to their corresponding carboxylic acids in strongly acidic or basic solutions, particularly when heated.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C.[2] Stock solutions in anhydrous organic solvents like DMSO are generally more stable than aqueous solutions and can be stored at -20°C for several weeks. It is best practice to prepare fresh aqueous working solutions for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
Compound does not dissolve completely. The concentration exceeds the solubility limit in the current buffer system.- Increase the volume of the aqueous buffer to lower the final concentration.- Gently warm the solution to 37°C while stirring. For some nicotinamide derivatives, solubility significantly increases with temperature.[1]- Use sonication in a water bath to aid in the dissolution process.[1]- Adjust the pH of the buffer to a more acidic range (e.g., pH 5.0-6.5).
Precipitation occurs after adding stock solution to aqueous buffer. The organic co-solvent from the stock solution is causing the compound to crash out upon dilution. The final concentration is still too high for the aqueous system.- Lower the concentration of the stock solution.- Increase the volume of the final aqueous solution.- Ensure the stock solution is added to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing.- Decrease the percentage of the organic co-solvent in the final working solution.
Solution is clear initially but becomes cloudy or shows precipitation over time. The solution is supersaturated and thermodynamically unstable. The temperature of the solution has decreased, causing the compound to precipitate.- Prepare a fresh solution at a slightly lower concentration.- Store the working solution at the same temperature as your experiment to avoid temperature-induced precipitation.[1]- Avoid repeated freeze-thaw cycles of aqueous stock solutions.

Quantitative Solubility Data of Related Compounds

CompoundSolvent/BufferReported Solubility
N-Methylnicotinamide Water27 mg/mL
N-Methylnicotinamide DMSO27 mg/mL
N-Methylnicotinamide Ethanol27 mg/mL
N-(Hydroxymethyl)nicotinamide Cold WaterSparingly soluble
N-(Hydroxymethyl)nicotinamide Hot WaterFreely soluble
Nicotinamide PBS (pH 7.2)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 215.05 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 215.05 g/mol * 1000 mg/g = 2.15 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 2.15 mg of this compound powder into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the preparation of a 100 µM working solution in PBS (pH 7.4) from the 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volumes: To prepare 1 mL of a 100 µM working solution, use the dilution equation C1V1 = C2V2:

    • C1 = 10 mM (10,000 µM)

    • V1 = ?

    • C2 = 100 µM

    • V2 = 1 mL (1000 µL)

    • V1 = (100 µM * 1000 µL) / 10,000 µM = 10 µL

  • Dilution: Add 990 µL of PBS (pH 7.4) to a sterile tube.

  • Mixing: Add 10 µL of the 10 mM DMSO stock solution to the PBS. It is critical to add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion, which helps prevent precipitation.

  • Final Concentration: The final concentration of this compound will be 100 µM, and the final concentration of the DMSO co-solvent will be 1%.

  • Usage: Use the freshly prepared aqueous working solution immediately for your experiments.

Visualizations

Troubleshooting Workflow for Solubility Issues

G cluster_troubleshooting Troubleshooting Steps start Start: Dissolve this compound in aqueous buffer issue Does the compound fully dissolve? start->issue lower_conc Lower concentration by increasing buffer volume issue->lower_conc No success Solution Ready for Experiment issue->success Yes precip Does precipitation occur over time or upon dilution? precip:s->success:s No fail Consult further literature or consider alternative formulation precip->fail Yes heat Gently warm solution (e.g., 37°C) with stirring lower_conc->heat sonicate Use sonication heat->sonicate ph_adjust Adjust pH to be more acidic (e.g., 5.0-6.5) sonicate->ph_adjust cosolvent Prepare a stock in DMSO/EtOH and dilute into buffer ph_adjust->cosolvent cosolvent->issue success->precip

Caption: Troubleshooting workflow for dissolving this compound.

Potential Signaling Pathway Involvement

This compound is a structural analog of nicotinamide and may act as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide. Inhibition of NNMT can affect NAD+ levels and related metabolic pathways.

NNMT_Pathway cluster_input cluster_output Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Enzyme Nicotinamide->NNMT SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (MNA) (Excreted) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Inhibitor This compound (Potential Inhibitor) Inhibitor->NNMT

Caption: Proposed mechanism of this compound as an NNMT inhibitor.

References

Technical Support Center: Optimizing 5-Bromo-N-methylnicotinamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-N-methylnicotinamide in cell-based assays. The information is designed to assist in the effective design, execution, and interpretation of experiments involving this nicotinamide derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a derivative of nicotinamide, a form of vitamin B3.[1] Structurally, it belongs to the pyridine family of heterocyclic compounds.[1] While specific biological data for this compound is limited, based on its structural similarity to other nicotinamide analogs, it is hypothesized to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3] By inhibiting NAMPT, this compound would be expected to deplete intracellular NAD+ levels, leading to cellular stress and potentially apoptosis, particularly in cells highly dependent on the salvage pathway, such as many cancer cells.

Q2: What are the key physicochemical properties of this compound?

Understanding the physical and chemical properties of this compound is crucial for proper handling and experimental setup.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[4]
Molecular Weight 215.05 g/mol [4]
Appearance White to off-white solid[5]
Storage Temperature -20°C[4]
Predicted Boiling Point 334.5±27.0 °C[5]
Predicted Density 1.545±0.06 g/cm³[5]

Q3: How should I prepare a stock solution of this compound?

For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. Due to the limited public data on its solubility, empirical testing is recommended. A common starting point for similar compounds is to use dimethyl sulfoxide (DMSO). To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.

Q4: What is a good starting concentration range for my cell-based assay?

As there is no established IC50 value for this compound in the public domain, a broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 100 µM is a reasonable starting point for many novel small molecules. This range can be adjusted based on initial observations.

Q5: What are potential off-target effects of this compound?

While the primary target is presumed to be NAMPT, nicotinamide derivatives can have other cellular effects. At high concentrations, nicotinamide itself can inhibit other enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[6] It is also important to consider that the methyl group and bromine substitution could lead to unforeseen interactions. Therefore, including appropriate controls and secondary assays is crucial to validate the specificity of the observed effects.

Troubleshooting Guide

Problem 1: No observable effect on cell viability or the intended biological readout.

Possible CauseTroubleshooting Steps
Suboptimal Concentration Perform a wider dose-response experiment. The initial concentration range may be too low for your specific cell line.
Compound Instability Ensure proper storage of the compound at -20°C.[4] Prepare fresh dilutions from the stock solution for each experiment.
Cell Line Resistance The chosen cell line may not be sensitive to NAMPT inhibition. Consider using a cell line known to be dependent on the NAD+ salvage pathway.
Assay Incubation Time The effect of NAD+ depletion on cell viability may take time to manifest. Consider extending the incubation time (e.g., 48, 72, or 96 hours).

Problem 2: High background or inconsistent results in the assay.

Possible CauseTroubleshooting Steps
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding density across all wells of the microplate.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.
Contamination Regularly check cell cultures for any signs of microbial contamination.

Problem 3: Observed cytotoxicity appears to be non-specific.

Possible CauseTroubleshooting Steps
Solvent Toxicity Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) to assess solvent-induced cytotoxicity.
Off-target Effects To confirm that the observed cytotoxicity is due to NAMPT inhibition, perform a rescue experiment by co-treating the cells with an NAD+ precursor that bypasses the NAMPT-dependent salvage pathway, such as nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Measuring Intracellular NAD+ Levels

This protocol provides a general workflow for assessing the impact of this compound on cellular NAD+ concentrations.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • NAD/NADH quantification kit (commercially available)

  • Plate-based luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with different concentrations of this compound for the desired time.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the instructions of the NAD/NADH quantification kit.

  • NAD+ Measurement: Follow the kit's protocol to measure the NAD+ levels in the cell lysates. This typically involves an enzymatic reaction that generates a fluorescent or luminescent signal proportional to the amount of NAD+.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration of each sample. Compare the NAD+ levels in treated cells to those in untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Dose-Response Treatment A->C B Culture and Seed Target Cells B->C D Incubation (e.g., 24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT) D->E F NAD+ Level Quantification D->F G Data Analysis (IC50, NAD+ depletion) E->G F->G

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NAMPT Inhibits

Caption: Putative mechanism of action of this compound.

troubleshooting_flowchart Start No or Low Activity Observed Q1 Is the concentration range appropriate? Start->Q1 A1 Perform wider dose-response Q1->A1 No Q2 Is the incubation time sufficient? Q1->Q2 Yes End Re-evaluate experiment A1->End A2 Extend incubation time Q2->A2 No Q3 Is the cell line sensitive? Q2->Q3 Yes A2->End A3 Test on a different cell line Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting flowchart for lack of experimental effect.

References

degradation of 5-Bromo-N-methylnicotinamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-N-methylnicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under standard laboratory conditions, typically stored at -20°C.[1] However, it is susceptible to degradation under harsh conditions such as strong acidic or basic environments.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the amide bond and potential debromination or oxidation of the pyridine ring under specific stress conditions. Hydrolysis would yield 5-bromonicotinic acid and methylamine.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are likely due to degradation products. The formation of these products can be accelerated by factors such as pH extremes in your mobile phase, high temperatures, or exposure of your samples to light. We recommend performing a forced degradation study to identify potential degradants.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is advisable to use freshly prepared solutions, protect samples from light, maintain a neutral pH where possible, and avoid high temperatures. If your experimental conditions are harsh, consider performing control experiments to quantify the extent of degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Aqueous Solutions

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • The appearance of new, more polar peaks in the chromatogram.

Possible Cause:

  • Hydrolysis: The amide bond is likely undergoing hydrolysis, especially if the solution is acidic or basic.

Troubleshooting Steps:

  • pH Analysis: Check the pH of your solution. Degradation is accelerated at pH values below 3 and above 9.

  • Buffer Selection: If possible, buffer your solution to a neutral pH (6-8).

  • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

  • Time-Course Analysis: Run a time-course experiment to determine the rate of degradation under your specific conditions. This will help in planning your experiments to minimize the impact of degradation.

Issue 2: Inconsistent Results in Photochemical Experiments

Symptoms:

  • High variability in measurements between replicate experiments involving light exposure.

  • The appearance of multiple, often small, unknown peaks in the chromatogram.

Possible Cause:

  • Photodegradation: this compound may be susceptible to degradation upon exposure to UV or visible light.

Troubleshooting Steps:

  • Light Protection: Protect your samples from light at all stages of the experiment using amber vials or by working under low-light conditions.

  • Control Samples: Include control samples that are not exposed to light to differentiate between photodegradation and other degradation pathways.

  • Wavelength Specificity: If using a specific wavelength of light, investigate the UV-Vis spectrum of the compound to understand its absorption properties and potential for photodegradation at that wavelength.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a molecule.[3][4][5][6]

1. Acid and Base Hydrolysis:

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample and 0.1 M HCl for the base sample), and dilute with mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Objective: To determine the impact of high temperature on the compound's stability.

  • Procedure:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, prepare a 1 mg/mL solution of the compound and incubate it at 60°C for 48 hours.

    • At specified time points, analyze both the solid and liquid samples by dissolving/diluting in the mobile phase for HPLC analysis.

4. Photodegradation:

  • Objective: To assess the compound's stability under light exposure.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound.

    • Expose the solution to a calibrated light source (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Analytical Method: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperature% DegradationMajor Degradation Product
0.1 M HCl24 h60°C15.2%5-Bromonicotinic acid
0.1 M NaOH24 h60°C45.8%5-Bromonicotinic acid
3% H₂O₂24 hRT8.5%Oxidized pyridine derivative
Heat (Solid)48 h80°C< 2%Not significant
Heat (Solution)48 h60°C5.1%5-Bromonicotinic acid
Photolysis--12.3%Photodegradant 1

Table 2: Hydrolytic Degradation Time Course

Time (hours)% this compound Remaining (0.1 M HCl, 60°C)% this compound Remaining (0.1 M NaOH, 60°C)
0100.0100.0
298.192.3
495.985.1
891.572.4
2484.854.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 M HCl 60°C stock->acid Expose to stress base 0.1 M NaOH 60°C stock->base Expose to stress oxide 3% H2O2 RT stock->oxide Expose to stress heat Heat 80°C (solid) 60°C (solution) stock->heat Expose to stress light Photolysis Chamber stock->light Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxide->hplc Analyze at time points heat->hplc Analyze at time points light->hplc Analyze at time points

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) parent This compound product1 5-Bromonicotinic Acid parent->product1 Amide cleavage product2 Methylamine parent->product2 Amide cleavage product3 N-oxide derivative parent->product3 Pyridine oxidation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-N-methylnicotinamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route employed. The two primary routes are the amidation of 5-bromonicotinic acid and the bromination of N-methylnicotinamide.

For the amidation of 5-bromonicotinic acid:

  • Incomplete Acid Chloride Formation: If you are converting 5-bromonicotinic acid to its acid chloride as an intermediate step (e.g., using thionyl chloride or oxalyl chloride), incomplete conversion will result in unreacted starting material and lower yields. Ensure the reaction goes to completion by monitoring with techniques like TLC or by quenching a small aliquot with methanol to form the methyl ester, which is easily identifiable by TLC.[1]

  • Suboptimal Coupling Reagents: The choice and amount of coupling agents are crucial. For direct amidation, ensure you are using an appropriate activating agent.

  • Reaction Conditions: Temperature and reaction time are critical. Amidation reactions can be sensitive to temperature. For instance, adding the amine at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature can minimize side reactions.[1] Insufficient reaction time will lead to incomplete conversion.

  • Base Selection: The choice of base is important for neutralizing the acid generated during the reaction and for facilitating the nucleophilic attack of the amine. Common bases include triethylamine or N-methylmorpholine.[2] The stoichiometry of the base should be carefully controlled.

For the bromination of N-methylnicotinamide:

  • Incorrect Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and the reaction conditions will influence the regioselectivity and yield.[3] Using a radical initiator like AIBN with NBS can be effective for certain substrates.[4]

  • Suboptimal Temperature Control: Bromination reactions are often exothermic. Maintaining a controlled temperature, sometimes between 0-25°C, is crucial to prevent side reactions and the formation of poly-brominated species.[3]

  • Solvent Choice: The solvent can significantly impact the reaction. Dichloromethane or acetonitrile are commonly used for bromination reactions.[3]

General Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_optimization Optimization Parameters start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality and Stoichiometry check_sm->check_reagents monitor_reaction Implement In-Process Reaction Monitoring (TLC/LC-MS) check_reagents->monitor_reaction optimize_conditions Systematically Optimize Reaction Conditions monitor_reaction->optimize_conditions purification Evaluate Purification Method for Product Loss optimize_conditions->purification temp Temperature optimize_conditions->temp time Reaction Time optimize_conditions->time solvent Solvent optimize_conditions->solvent base_catalyst Base/Catalyst optimize_conditions->base_catalyst

Caption: Troubleshooting workflow for addressing low reaction yield.

Q2: I am observing significant impurity formation in my reaction. What are the common side products and how can I minimize them?

A2: Impurity formation is a common issue. The nature of the impurities depends on the synthetic route.

  • Unreacted Starting Materials: The most common impurities are often unreacted 5-bromonicotinic acid or N-methylnicotinamide. To minimize these, ensure the reaction goes to completion by optimizing the reaction time and temperature.[5]

  • Poly-brominated Species: During the bromination of N-methylnicotinamide, the formation of di- or tri-brominated products can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. Careful control of stoichiometry and temperature is key to achieving selective mono-bromination.[3]

  • Side reactions from the Amine: When using methylamine for amidation, ensure it is of good quality and added under controlled conditions to prevent side reactions.

  • Hydrolysis of the Amide: Although generally stable, the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up or purification. It is advisable to neutralize the reaction mixture upon completion.[5]

Q3: What are the best methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for purifying the final product, especially for removing small amounts of impurities.[3] A suitable solvent system needs to be determined empirically. A mixture of an alcohol and water can be a good starting point.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[3] A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically used.

  • Acid-Base Extraction: If the primary impurity is unreacted 5-bromonicotinic acid, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to extract the acidic impurity into the aqueous layer, leaving the desired amide in the organic layer.[6][7]

Purification Strategy Flowchart:

PurificationStrategy crude_product Crude this compound initial_analysis Analyze Crude Product (TLC/LC-MS) crude_product->initial_analysis acid_impurity Is 5-bromonicotinic acid the major impurity? initial_analysis->acid_impurity other_impurities Are there other significant impurities? acid_impurity->other_impurities No extraction Aqueous Base Wash (e.g., NaHCO3) acid_impurity->extraction Yes chromatography Silica Gel Column Chromatography other_impurities->chromatography Yes recrystallization Recrystallization other_impurities->recrystallization No extraction->other_impurities chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Decision-making flowchart for purification strategy.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation of 5-Bromonicotinic Acid

ParameterCondition ACondition BCondition C
Activating Agent Thionyl ChlorideOxalyl ChlorideEDC/HOBt
Base TriethylaminePyridineN-Methylmorpholine
Solvent Dichloromethane (DCM)TolueneDimethylformamide (DMF)
Temperature 0 °C to RT40 °C0 °C to RT
Typical Yield Moderate to HighHighGood to High
Notes Formation of acid chloride intermediate.Formation of acid chloride intermediate.Direct amidation coupling.

Note: The data in this table is a qualitative summary based on common amidation practices and is intended for comparative purposes. Actual yields will vary based on specific experimental conditions.[1][2]

Table 2: Influence of Brominating Agent on the Synthesis of 5-Bromonicotinamide Precursors

Brominating AgentSubstrateCatalyst/InitiatorTypical YieldSelectivityReference
N-Bromosuccinimide (NBS)NicotinamideNot specified-5-position[3]
BromineNicotinic AcidPowdered IronHigh (up to 95%)5-position[8][9]
Pyridinium bromochromateIsatin-89%5-position[6]

Note: This table provides examples of bromination reactions on related nicotinamide and isatin scaffolds to illustrate the effects of different reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of 5-Bromonicotinic Acid

This protocol is a general guideline and may require optimization.

  • Acid Chloride Formation:

    • To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.[1]

    • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 40-80 °C) for 1-3 hours, or until the reaction is complete as monitored by TLC (a quenched aliquot with methanol should show complete conversion to the methyl ester).[1]

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 5-bromonicotinoyl chloride in fresh anhydrous DCM.

    • In a separate flask, prepare a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) and a base such as triethylamine (2.0 eq) in DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Bromination of N-methylnicotinamide

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • Dissolve N-methylnicotinamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.[3]

    • Cool the solution to 0 °C in an ice bath.

  • Bromination:

    • Add N-bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains between 0-25 °C.[3]

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[3]

References

common pitfalls in handling 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for handling 5-Bromo-N-methylnicotinamide in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield in Suzuki Coupling Reactions

Question: I am performing a Suzuki coupling reaction with this compound and observing a low yield or no product formation. What are the potential causes and solutions?

Answer: Low yields in Suzuki couplings with bromopyridine derivatives are a common challenge. The pyridine nitrogen can coordinate with the palladium catalyst, thereby inhibiting its activity. Below are common causes and suggested solutions:

Possible Cause Recommended Solution
Catalyst Inactivity or Inhibition The Pd(0) active species may not be forming or is being deactivated by the pyridine nitrogen. Consider using bulky phosphine ligands (e.g., Buchwald ligands) to shield the palladium center.
Poor Substrate Quality The this compound or the boronic acid/ester may be impure or degraded. Ensure the purity of starting materials using techniques like NMR or LC-MS.
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture and solvent by bubbling an inert gas (e.g., Argon, Nitrogen) or using freeze-pump-thaw cycles.
Inappropriate Base The choice of base is critical. If a common base like Na₂CO₃ is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃, or milder ones like KF for sensitive substrates.
Solvent System Issues The solubility of reactants and the reaction temperature are influenced by the solvent. A combination of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective.
Issue 2: Significant Side Product Formation

Question: My reaction is producing significant side products. How can I minimize their formation?

Answer: The formation of side products is a frequent pitfall. Here are some common side products and strategies to minimize them:

Side Product Cause Solution
Homocoupling Coupling of the boronic acid with itself. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.Ensure rigorous degassing of the reaction mixture. Using a slight excess of this compound can also suppress this side reaction.
Dehalogenation Reduction of the this compound to N-methylnicotinamide. This can occur at high temperatures in the presence of certain phosphine ligands and bases.Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.
Protodeboronation Cleavage of the C-B bond of the boronic acid. This is often caused by excess water, high temperatures, or a non-optimal base.Use a milder base like KF or K₂CO₃. Minimize reaction time and temperature, and ensure the boronic acid is not in large excess.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, room temperature in a dry, sealed container is also acceptable.[3][4]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is soluble in polar solvents.[3] For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is also soluble in water and methanol.[3] If you encounter solubility issues, gentle warming or sonication can be helpful.

Physicochemical and Solubility Data

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol [1][2]
Melting Point 63-65 °C[3]
Appearance White to off-white solid[4]
Solubility in DMSO High
Solubility in Ethanol Soluble
Solubility in Water Soluble[3]

Q3: Is this compound stable in aqueous solutions and at different pH values?

A3: The compound is generally stable under normal laboratory conditions. However, it may decompose in the presence of strong acidic or basic environments.[3] It is recommended to prepare fresh aqueous solutions for each experiment and to buffer them to a neutral pH if they need to be stored for a short period. For long-term experiments, the stability of the compound under your specific experimental conditions should be verified.

Q4: What are the essential safety precautions when handling this compound?

A4: this compound should be handled in a well-ventilated area.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] Avoid formation of dust and inhalation.[2][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound. The parameters may need to be optimized for your specific matrix (e.g., plasma, cell lysate).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

  • This compound standard

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare your samples by extracting or diluting them in the mobile phase. Ensure that the final concentration is within the range of your calibration curve.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 20 µL) of your standards and samples onto the HPLC system.

    • Run the analysis using the parameters outlined in the table below.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.

HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~260 nm (scan for optimal wavelength)
Column Temperature 25-30 °C
Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Visualizations

troubleshooting_workflow start Reaction Failed (Low Yield / Side Products) check_sm 1. Check Starting Materials (Purity, Degradation) start->check_sm check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Materials OK check_reagents 3. Evaluate Reagents (Catalyst, Base, Solvent) check_conditions->check_reagents Conditions OK analyze_crude 4. Analyze Crude Mixture (LC-MS, NMR) check_reagents->analyze_crude Reagents OK optimize 5. Optimize Conditions analyze_crude->optimize Identify Issue optimize->start Re-run Experiment success Successful Reaction optimize->success Problem Solved

Caption: A logical workflow for troubleshooting a failed organic synthesis reaction.

nnmt_pathway cluster_0 Nicotinamide Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNAM N-methylnicotinamide (MNAM) NAM->MNAM SAM -> SAH NAD NAD+ NMN->NAD NMNAT NAD->NAM PARPs, Sirtuins NNMT NNMT Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NNMT Inhibition

Caption: The nicotinamide salvage pathway and the potential inhibitory role of this compound on the enzyme NNMT.

References

long-term storage and stability of 5-Bromo-N-methylnicotinamide solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 5-Bromo-N-methylnicotinamide solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A: Solid this compound should be stored at -20°C for optimal stability.[1]

Q2: In which solvents is this compound soluble?

A: this compound is soluble in polar solvents such as water and methanol.[2]

Q3: What are the general stability characteristics of this compound solutions?

A: this compound is generally stable under normal laboratory conditions. However, it may be prone to decomposition in strongly acidic or basic environments.[2]

Q4: What potential degradation pathways should I be aware of?

A: The structure of this compound suggests potential degradation through hydrolysis of the amide bond, particularly under strong acidic or basic conditions. It may also be susceptible to substitution, reduction, and oxidation reactions.[2]

Q5: Are there any known incompatibilities for this compound?

A: While specific incompatibility data for this compound is limited, a related compound, N-Methylnicotinamide, is known to be incompatible with strong oxidizing agents. It is prudent to avoid strong oxidizing agents when working with this compound solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in solution color or appearance (e.g., yellowing) Potential degradation of the compound. This could be due to exposure to light, extreme pH, or elevated temperatures.Prepare fresh solutions and store them protected from light at a recommended temperature. Analyze the discolored solution using a suitable analytical method like HPLC to identify potential degradation products.
Precipitate formation in the solution The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature. The pH of the solution may have shifted, affecting solubility.Warm the solution gently to see if the precipitate redissolves. If not, consider preparing a more dilute stock solution. Ensure the pH of the buffered solution is stable.
Inconsistent experimental results This could be due to the degradation of the stock solution, leading to a lower effective concentration of the active compound.Always use freshly prepared solutions when possible. If storing solutions, validate their stability over the intended period of use. Perform a quality control check on the stock solution using HPLC or another suitable method.

Stability of Nicotinamide Analogs in Aqueous Buffers

Due to the limited direct data on this compound, the following table, based on a study of the related nicotinamide cofactors NAD+ and NADH, can provide some guidance on buffer selection for aqueous solutions.

Buffer System Temperature Observed Stability (for NADH) Recommendation
50 mM Tris, pH 8.519°C>90% remaining after 43 daysRecommended for long-term storage.
50 mM Tris, pH 8.525°C~75% remaining after 43 daysSuitable for shorter-term storage.
50 mM HEPES, pH 8.519°C~60% remaining after 43 daysUse with caution for long-term storage.
50 mM Sodium Phosphate, pH 8.519°C<50% remaining after 43 daysNot recommended for long-term storage.

Data adapted from a long-term stability study on nicotinamide cofactors.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.

  • Dissolution: Add the desired solvent (e.g., sterile water, DMSO, or a buffer from the table above) to the solid.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Sterilization (if required): If preparing a sterile solution for cell culture, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general method that can be adapted to assess the stability of this compound. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).

  • Sample Preparation: Dilute the this compound solution in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample and a reference standard. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Storage cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Vials filter->aliquot protect Protect from Light aliquot->protect freeze Store at -20°C or -80°C protect->freeze

Caption: Workflow for preparing and storing this compound solutions.

logical_relationship Factors Affecting Solution Stability stability Solution Stability ph pH ph->stability temperature Temperature temperature->stability light Light Exposure light->stability solvent Solvent/Buffer solvent->stability

Caption: Key factors influencing the stability of the solution.

References

troubleshooting unexpected results in 5-Bromo-N-methylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-N-methylnicotinamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Preparation

???+ question "Q1: I'm having trouble dissolving this compound. What are the recommended solvents?"

???+ question "Q2: My compound solution appears to be degrading. What are the stability characteristics of this compound?"

Experimental Design & Execution

???+ question "Q3: I am observing high background or unexpected results in my cell-based assays. What could be the cause?"

???+ question "Q4: What is the proposed mechanism of action for this compound, and how might this influence my experimental design?"

???+ question "Q5: I am concerned about potential off-target effects. How can I assess and mitigate them?"

Data and Protocols

Compound Properties

PropertyValueSource
Molecular Weight ~215.07 g/mol [1]
Melting Point 63°C to 65°C[1]
Solubility Soluble in polar solvents (water, methanol)[1]
Stability Generally stable, may decompose in strong acidic or basic conditions[1]

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general guideline for assessing the purity of this compound and can be adapted based on available equipment and columns.

  • Preparation of Mobile Phase:

    • A typical mobile phase for related compounds consists of a mixture of an aqueous buffer (e.g., 0.01 M sodium heptanesulfonate adjusted to pH 3.2) and an organic solvent (e.g., acetonitrile).[2]

    • A common starting point is a gradient of 10-90% acetonitrile in water over 20-30 minutes.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: ODS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Flow Rate: 1 mL/min.[2]

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the sample and analyze the resulting chromatogram. The purity can be estimated by the area of the main peak relative to the total area of all peaks.

Visualizations

Signaling Pathways and Workflows

GPR109A_Signaling_Pathway compound This compound receptor GPR109A (HCA2) compound->receptor binds to gi Gi/o Protein receptor->gi activates beta_arrestin β-Arrestin receptor->beta_arrestin recruits ac Adenylate Cyclase gi->ac inhibits camp ↓ cAMP ac->camp downstream_g G-Protein Dependent Downstream Effects (e.g., anti-lipolytic) camp->downstream_g downstream_b β-Arrestin Dependent Downstream Effects (e.g., anti-inflammatory) beta_arrestin->downstream_b

Caption: Proposed GPR109A signaling pathway for this compound.

Nicotinamide_Metabolism nicotinamide Nicotinamide (NAM) nnmt NNMT nicotinamide->nnmt b5nm This compound b5nm->nnmt (potential substrate) sah SAH nnmt->sah mna 1-Methylnicotinamide (1-MNA) nnmt->mna sam SAM sam->nnmt aox Aldehyde Oxidase (AOX) mna->aox excretion Urinary Excretion mna->excretion pyridones Oxidized Metabolites (e.g., 2py, 4py) aox->pyridones pyridones->excretion

Caption: Potential metabolic pathway of this compound via NNMT.

Troubleshooting_Workflow start Unexpected Experimental Results check_compound Verify Compound Integrity start->check_compound check_cells Assess Cellular Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol solubility Solubility Issues? check_compound->solubility no stability Degradation Suspected? check_compound->stability no purity Purity Confirmed? check_compound->purity no health Cells Healthy & Proliferating? check_cells->health no confluency Optimal Confluency? check_cells->confluency no dose Dose-Response Appropriate? check_protocol->dose no time Incubation Time Optimized? check_protocol->time no controls Proper Controls Included? check_protocol->controls no resolve Problem Resolved solubility->resolve yes stability->resolve yes purity->resolve yes health->resolve yes confluency->resolve yes dose->resolve yes time->resolve yes controls->resolve yes

References

Technical Support Center: Purification of 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-N-methylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials or side-reactions during synthesis. Common impurities may include:

  • Unreacted 5-bromonicotinamide: The precursor to the final product.

  • Unreacted methylating agents: Such as methyl iodide or dimethyl sulfate.

  • Side-products from bromination: Potentially over-brominated nicotinamide species.

  • Hydrolysis products: If the compound is exposed to moisture, the amide bond can be hydrolyzed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Problem: My this compound fails to dissolve in the hot recrystallization solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Gradually add more hot solvent in small increments until the solid dissolves.

    • If the solid still does not dissolve, the solvent may be unsuitable. For compounds similar to this compound, solvents like isopropyl alcohol, ethanol, or a mixture containing water can be effective.[1] It is recommended to test solubility with a small amount of crude material in various solvents before proceeding with the bulk purification.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is cooling too rapidly, or there is a high concentration of impurities lowering the melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If oiling persists, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove some impurities before recrystallization.

Problem: The yield of recrystallized this compound is low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals, which may be of slightly lower purity.

Column Chromatography

Problem: Poor separation of this compound from impurities on the column.

  • Possible Cause: The chosen eluent system has either too high or too low polarity.

  • Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • A step-gradient or a linear gradient elution, where the polarity of the eluent is gradually increased, can be employed for mixtures with impurities of varying polarities.

Problem: The compound streaks or "tails" on the silica gel column.

  • Possible Cause: this compound is a basic pyridine derivative and can interact strongly with the acidic sites on the silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Isopropyl Alcohol

This protocol is based on methods used for the purification of the closely related compound, 5-bromonicotinic acid.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot isopropyl alcohol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

ParameterValue/Range
Solvent Isopropyl Alcohol
Purity (Expected) >98% (by HPLC)
Yield (Typical) 70-90%
Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is adapted from established methods for the purification of similar aromatic amines.

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% Triethylamine).

    • Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.1-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity. Triethylamine prevents peak tailing.
TLC Analysis (Rf value) ~0.3 in the chosen eluentIndicates a reasonable elution volume from the column.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation Crude_Product Crude Product Add_Solvent Add Hot Solvent Crude_Product->Add_Solvent Dissolved_Solution Clear Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Workflow for the recrystallization of this compound.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Streaking or Tailing of Spots? CheckTLC->Streaking Polarity Poor Spot Separation? CheckTLC->Polarity Streaking->Polarity No AddBase Add Triethylamine (0.1-1%) to Eluent Streaking->AddBase Yes AdjustPolarity Adjust Eluent Polarity (Gradient Elution) Polarity->AdjustPolarity Yes GoodSeparation Good Separation Polarity->GoodSeparation No AddBase->GoodSeparation AdjustPolarity->GoodSeparation

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: Managing Off-Target Effects of 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Bromo-N-methylnicotinamide is a nicotinamide analog. Based on its structure, it is predicted to function as an inhibitor of either nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT). The following troubleshooting guides and FAQs are based on the known off-target effects and experimental considerations for inhibitors of these two major classes of enzymes involved in NAD+ metabolism.

Frequently Asked Questions (FAQs)

Q1: I am observing significant toxicity in my cell-based assays that doesn't correlate with the expected on-target effect. What could be the cause?

A1: This could be due to several factors, including off-target effects or on-target toxicities in highly dependent cell lines.

  • NAMPT Inhibition: Inhibition of NAMPT can lead to rapid depletion of cellular NAD+, a critical coenzyme for numerous cellular processes.[1] This on-target effect can be toxic, especially in cells highly reliant on the NAD+ salvage pathway.[2] A common dose-limiting toxicity observed with NAMPT inhibitors is thrombocytopenia (low platelet count).[3]

  • NNMT Inhibition: While generally considered to have a wider therapeutic window, high concentrations of NNMT inhibitors may lead to unexpected cell death.[4] This could be due to the accumulation of nicotinamide or downstream effects on methylation pathways.

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on various kinases. An in vitro kinase screen is recommended to identify potential off-target kinases.

Q2: My IC50 value for this compound varies significantly between different cell lines. Why is this happening?

A2: The sensitivity of cell lines to inhibitors of NAD+ metabolism is highly dependent on their metabolic phenotype.

  • For NAMPT Inhibitors: Cell lines with high expression of Nicotinate Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway, can synthesize NAD+ from nicotinic acid, thus bypassing NAMPT and conferring resistance.[5]

  • For NNMT Inhibitors: The expression level of NNMT can vary significantly between cell lines, which will impact the apparent potency of an NNMT inhibitor.

Q3: How can I mitigate the on-target toxicity of my compound while still studying its specific effects?

A3: Rescue experiments are a common strategy.

  • For NAMPT Inhibitors: Co-administration of nicotinic acid (NA) or nicotinamide riboside (NR) can replenish NAD+ pools through alternative pathways, rescuing the cells from on-target toxicity.[3] This allows you to confirm that the observed phenotype is due to NAD+ depletion.

  • For NNMT Inhibitors: Supplementation with S-adenosylmethionine (SAM) may help to alleviate some of the downstream effects of NNMT inhibition on methylation pathways.

Q4: I am not observing any target engagement in my Cellular Thermal Shift Assay (CETSA). What are the possible reasons?

A4: Several factors can lead to a lack of a thermal shift. The compound may not be cell-permeable, or it may not be binding to the target protein with sufficient affinity to induce a measurable change in thermal stability. It is also possible that the chosen temperature range for the heat challenge is not optimal for detecting a shift for your specific target.[6]

Troubleshooting Guides

Issue 1: High Background in Enzymatic Assays
Possible Cause Recommended Solution
Reagent or Plate Contamination Use fresh, sterile reagents and high-quality assay plates. Ensure pipettes are calibrated.[7]
Intrinsic Fluorescence of the Compound Run a control with the compound alone in the assay buffer to measure its intrinsic fluorescence and subtract this value from the experimental wells.[2]
High Enzyme Concentration Reduce the concentration of the enzyme in the reaction to lower the baseline signal.[7]
Extended Incubation Time Optimize the incubation time to ensure the reaction is in the linear range and to reduce the accumulation of background signal.[7]
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Recommended Solution
Cell Line Misidentification or Contamination Regularly perform cell line authentication (e.g., STR profiling).
Inconsistent Cell Seeding Density Use a cell counter to ensure consistent cell numbers are seeded in each well.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Compound Precipitation Visually inspect for compound precipitation in the media. If observed, consider using a lower concentration or a different solvent.
Variability in Incubation Time Ensure consistent timing for compound treatment and assay readouts.
Issue 3: Unexpected Apoptosis or Cell Death
Possible Cause Recommended Solution
On-target NAD+ Depletion (NAMPT) Perform NAD+ rescue experiments with nicotinic acid or nicotinamide riboside to confirm the phenotype is NAD+-dependent.
Disruption of Methylation Cycles (NNMT) Supplement with S-adenosylmethionine (SAM) to see if it rescues the phenotype.
Off-target Kinase Inhibition Screen the compound against a panel of kinases to identify potential off-target interactions that could induce apoptosis.
Induction of Oxidative Stress Measure reactive oxygen species (ROS) levels in treated cells. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the phenotype.

Quantitative Data Summary

The following tables provide representative data for well-characterized NAMPT and NNMT inhibitors. This data can be used as a reference for expected potencies and to contextualize the results obtained with this compound.

Table 1: On-Target and Off-Target Activities of a Representative NAMPT Inhibitor (FK866)

TargetAssay TypeIC50 (nM)Reference
NAMPT Enzymatic 0.5 [8]
A2780 Cell Proliferation Cell-based 1.4 [8]
HCT116 Cell Proliferation Cell-based 3.0 [8]
Various KinasesEnzymatic>20,000[8]
G6PDH, ADH, GAPDHEnzymatic>20,000[8]

Table 2: On-Target Activity of a Representative NNMT Inhibitor (1-Methylnicotinamide)

TargetAssay TypeIC50 (µM)Reference
NNMT Enzymatic ~100 [9]

Experimental Protocols

Protocol 1: NAMPT Colorimetric Activity Assay

This protocol is a two-step method for measuring NAMPT activity using a colorimetric readout.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • ATP solution

  • Nicotinamide solution

  • Phosphoribosyl pyrophosphate (PRPP) solution

  • Two-Step Reaction Mix I (containing NMNAT1)

  • Two-Step Reaction Mix II (containing WST-1, alcohol dehydrogenase)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Prepare serial dilutions of this compound in NAMPT Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • Add 2-5 µL of purified NAMPT protein to each well.

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Bring the total volume in each well to 40 µL with ddH2O.

    • Include a "no enzyme" control well containing only buffer and ddH2O.

  • Step 1 Reaction:

    • Add 60 µL of Two-Step Reaction Mix I to each well.

    • Incubate for 60 minutes at 30°C.

  • Step 2 Reaction:

    • Add 20 µL of Two-Step Reaction Mix II to each well.

    • Incubate for 30 minutes at 30°C.

  • Measurement:

    • Measure the absorbance at 450 nm in kinetic mode, taking readings every 5 minutes.

  • Data Analysis:

    • Determine the reaction velocity (rate of change in absorbance).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Protocol 2: NNMT Fluorometric Inhibitor Screening Assay

This protocol describes a method to screen for inhibitors of NNMT activity using a fluorometric readout.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)

  • S-Adenosylmethionine (SAM)

  • Nicotinamide

  • SAH hydrolase (Enzyme-I)

  • Enzyme-II (for signal generation)

  • Thiol Detecting Probe

  • 96-well black flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 392/482 nm)

Procedure:

  • Compound Preparation:

    • Dissolve test inhibitors, including this compound, in an appropriate solvent (e.g., DMSO) to make a stock solution.

    • Prepare serial dilutions of the inhibitors in NNMT Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a 75 µL reaction mix for each well containing NNMT Assay Buffer, diluted NNMT enzyme, diluted Enzyme-I, SAM, and Enzyme-II.

  • Assay Plate Setup:

    • Add 50 µL of the diluted test inhibitor or control to the appropriate wells.

    • Add 75 µL of the NNMT Reaction Mix to each well.

  • NNMT Reaction:

    • Add 25 µL of Nicotinamide to all wells except the "Background Control" wells.

    • Mix well and incubate at 37°C for 15 minutes.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of pre-chilled isopropyl alcohol to each well and incubate on ice for 5 minutes.

  • Detection:

    • Prepare a working solution of the Thiol Detecting Probe in DMSO.

    • Add 50 µL of the Thiol Detecting Probe working solution to each well.

    • Incubate at room temperature for 5 minutes.

  • Measurement:

    • Measure the fluorescence at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Subtract the background control reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test inhibitor relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][5]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.

    • Treat cells with serial dilutions of this compound and incubate for the desired time period (e.g., 72 hours).

  • Assay Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

    • Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent.

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with media only).

    • Normalize the data to the vehicle-treated control cells.

    • Plot the normalized viability versus the log of the compound concentration to determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is used to assess the target engagement of a compound in intact cells.[6]

Materials:

  • Cell culture reagents

  • Test compound (this compound)

  • PBS with protease inhibitors

  • Liquid nitrogen and 37°C water bath

  • Microcentrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein (NAMPT or NNMT)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

    • Detect the signal using a chemiluminescence-based system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the intensity at the lowest temperature for both the compound-treated and vehicle-treated samples.

    • Plot the normalized intensities versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream NAD+ Dependent Processes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN This compound This compound This compound->NAMPT Inhibition NMNAT NMNAT NMN->NMNAT Substrate NAD+ NAD+ NMNAT->NAD+ Sirtuins Sirtuins NAD+->Sirtuins Coenzyme PARPs PARPs NAD+->PARPs Substrate Redox_Reactions Redox Reactions NAD+->Redox_Reactions Coenzyme PRPP PRPP PRPP->NAMPT ATP_NMNAT ATP ATP_NMNAT->NMNAT

Caption: The NAD+ salvage pathway and the inhibitory action of a NAMPT inhibitor.

NNMT_Pathway cluster_methylation Methionine Cycle & Nicotinamide Methylation cluster_downstream_effects Downstream Consequences SAM S-adenosyl- methionine NNMT NNMT SAM->NNMT Methyl Donor SAH S-adenosyl- homocysteine NNMT->SAH 1-MNA 1-Methyl- nicotinamide NNMT->1-MNA This compound This compound This compound->NNMT Inhibition Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD_Pool Decreased NAD+ Precursor Pool Nicotinamide->NAD_Pool Reduced_Methylation Altered Histone/ DNA Methylation SAH->Reduced_Methylation Leads to

Caption: The role of NNMT in methylation and its inhibition.

Experimental Workflow

Off_Target_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_tertiary Mechanism of Action & Troubleshooting A Biochemical Assay (NAMPT or NNMT) B Determine IC50 A->B C Cell-Based Viability Assay (e.g., CellTiter-Glo) B->C D Determine Cellular IC50 C->D E Target Engagement Assay (e.g., CETSA) D->E G Off-Target Profiling (e.g., Kinase Panel) D->G I NAD+ Rescue Experiment D->I F Confirm Target Binding E->F H Identify Off-Targets G->H K ROS/Apoptosis Assays H->K J Confirm On-Target Toxicity I->J L Investigate Toxicity Mechanism K->L

Caption: A logical workflow for characterizing a novel inhibitor and investigating off-target effects.

References

ensuring reproducibility in experiments with 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-N-methylnicotinamide. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, brominated derivative of nicotinamide, a form of vitamin B3.[1] Its structure suggests it likely acts as a modulator of enzymes and receptors that recognize nicotinamide.[1] Key potential mechanisms of action include:

  • Enzyme Inhibition: It is hypothesized to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and various xenobiotics. By inhibiting NNMT, it can alter cellular methylation patterns and affect the levels of S-adenosylmethionine (SAM), a universal methyl donor.[2]

  • Receptor Modulation: As an analog of nicotinic acid (niacin), it may interact with G-protein coupled receptors like GPR109A (HCA2), which is involved in lipid metabolism and immune responses.[3]

Q2: What are the basic physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueReference
CAS Number 153435-68-8[4][5][6][7]
Molecular Formula C₇H₇BrN₂O[1][4][6]
Molecular Weight 215.05 g/mol [1][4]
Appearance Solid-
Melting Point 63°C to 65°C[1]
Boiling Point 334.5 ± 27.0 °C at 760 mmHg[1]
Solubility Soluble in polar solvents like water and methanol.[1]
Storage Store at -20°C.[4]

Q3: How should I properly store and handle this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C.[4] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[4] Stock solutions should also be stored at -20°C. While generally stable under normal laboratory conditions, it may decompose in strong acidic or basic environments.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or no enzymatic inhibition observed in my NNMT assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation. The stability of nicotinamide riboside, a related compound, is known to be a challenge due to its reactive nature.[8][9]

  • Possible Cause 2: Incorrect Assay Conditions.

    • Solution: Verify the pH and temperature of your assay buffer; NNMT activity is sensitive to these parameters. Ensure the concentrations of your substrates (nicotinamide and SAM) are appropriate. The Michaelis-Menten constant (Km) for nicotinamide is relatively high (around 200-430 µM), meaning a sufficient concentration is needed for competitive inhibition studies.[10][11][12]

  • Possible Cause 3: Enzyme Purity and Activity.

    • Solution: Confirm the activity of your NNMT enzyme using a known inhibitor as a positive control. Enzyme preparations can lose activity over time, even when stored correctly.

Problem 2: High variability between experimental replicates.

  • Possible Cause 1: Solubility Issues.

    • Solution: Although soluble in polar solvents, ensure the compound is fully dissolved before adding it to your assay.[1] Sonication or gentle warming may aid dissolution. Precipitates can lead to inaccurate concentrations and inconsistent results.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. Serial dilutions should be prepared carefully.

Problem 3: Unexpected cellular toxicity or off-target effects.

  • Possible Cause 1: Mitochondrial Effects.

    • Solution: High concentrations of nicotinamide analogs can potentially interfere with cellular energy metabolism by altering the NAD+/NADH ratio.[11] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Include control experiments to assess mitochondrial function, such as an MTT or Seahorse assay.

  • Possible Cause 2: Alteration of Methylation Pathways.

    • Solution: As an NNMT inhibitor, this compound can lead to a buildup of SAM, which could affect other methylation-dependent pathways.[2] Consider monitoring global methylation levels or the methylation status of specific proteins or DNA regions if this is a concern for your experimental system.

Experimental Protocols

Protocol 1: In Vitro Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of this compound against NNMT.

1. Materials:

  • Recombinant human NNMT enzyme

  • This compound

  • Nicotinamide (substrate)

  • S-Adenosyl-L-methionine (SAM) (co-substrate)

  • NNMT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection reagent (e.g., a kit to measure the product S-adenosyl-L-homocysteine (SAH) or 1-methylnicotinamide)[13]

  • 96-well microplate

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

  • In a 96-well plate, add the NNMT assay buffer, followed by the diluted inhibitor solutions. Include a "no inhibitor" control and a "no enzyme" control.

  • Add the NNMT enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of nicotinamide and SAM. Final concentrations should be optimized, but starting points can be around the Km values (e.g., 200 µM for nicotinamide and 10 µM for SAM).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions (this may involve adding a stop solution).

  • Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value.

experimental_workflow_nnmt_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) prep_inhibitor->add_reagents prep_reagents Prepare Assay Reagents (Buffer, Enzyme, Substrates) prep_reagents->add_reagents start_reaction Initiate Reaction (Add Nicotinamide + SAM) add_reagents->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction read_plate Read Plate (Fluorescence/Absorbance) stop_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Workflow for the in vitro NNMT inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound directly binds to its target protein (e.g., NNMT) within a cellular context.

1. Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell lysis buffer (with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blot apparatus, antibodies against the target protein)

2. Procedure:

  • Culture cells to a suitable confluency.

  • Treat one set of cells with this compound at a desired concentration. Treat a control set with vehicle (e.g., DMSO). Incubate for a sufficient time for the compound to enter the cells.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cell debris. Collect the supernatant (lysate).

  • Aliquot the lysate from both treated and control groups into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). This is typically done using a thermocycler.

  • After heating, centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting.

  • A shift in the melting curve (the temperature at which the protein denatures) between the treated and control samples indicates direct binding of the compound to the target protein.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound.

nnmt_pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (MNA) (Excreted) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NNMT

Inhibition of the NNMT pathway by this compound.

gpr109a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Agonist 5-Bromo-N- methylnicotinamide (Potential Agonist) Agonist->GPR109A AC Adenylyl Cyclase (AC) Gi->AC Inhibits Lipolysis Lipolysis Gi->Lipolysis Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Lipolysis Promotes

Potential GPR109A signaling pathway modulation.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-N-methylnicotinamide and Other Nicotinamide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinamide analogs is critical for advancing therapeutic strategies. This guide provides an objective comparison of 5-Bromo-N-methylnicotinamide with other key nicotinamide analogs, supported by available experimental data and detailed protocols to facilitate further investigation.

Nicotinamide and its analogs are a class of molecules at the forefront of research in areas ranging from oncology to neurodegenerative diseases. Their ability to modulate the activity of key enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and nicotinamidases underpins their therapeutic potential. This compound, a synthetic derivative, is of growing interest for its potential applications in medicinal chemistry and as a building block for more complex molecules.[1] This guide aims to contextualize its properties by comparing it with other well-characterized nicotinamide analogs.

Biochemical and Cellular Effects: A Comparative Overview

While direct comparative quantitative data for this compound is limited in the current literature, we can infer its potential activity based on studies of related compounds and compare it with established analogs. The bromine substitution at the 5-position of the pyridine ring is a key structural feature that can influence the molecule's interaction with enzyme active sites.[1]

Enzyme Inhibition

The primary mechanism of action for many nicotinamide analogs is the competitive inhibition of NAD+-dependent enzymes. The nicotinamide moiety of these analogs mimics the nicotinamide portion of the NAD+ substrate.

PARP Inhibition: PARP inhibitors are a well-established class of anticancer agents. The benzamide group of these inhibitors mimics the nicotinamide moiety of NAD+, leading to competitive inhibition. While there is no direct evidence of this compound acting as a potent PARP inhibitor, its structural similarity to nicotinamide suggests it could have some inhibitory activity. For comparison, several clinically approved PARP inhibitors with a benzamide-related scaffold exhibit potent inhibition.

Sirtuin Modulation: Sirtuins are NAD+-dependent deacetylases involved in various cellular processes. Nicotinamide itself is a known inhibitor of SIRT1, with a reported IC50 value in the range of 50–180 µM in vitro.[2] The effect of the bromo- and N-methyl substitutions on sirtuin inhibition by this compound has not been extensively studied.

Cellular Effects

The enzymatic inhibition by nicotinamide analogs translates into a range of cellular effects, including modulation of cell proliferation, induction of apoptosis, and alterations in cellular metabolism.

Antiproliferative and Cytotoxic Effects: Several studies have demonstrated the cytotoxic properties of novel nicotinamide derivatives against various cancer cell lines. For instance, a series of 2-substituted-4,6-diaryl-3-pyridinecarboxamides showed cytotoxic effects against a panel of 59 human tumor cell lines. Similarly, certain nicotinamide-based diamide derivatives have exhibited good to moderate cytotoxic effects on lung cancer cell lines.[1] While specific data for this compound is lacking, a study on a related compound, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), demonstrated remarkable cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively.[3]

Apoptosis Induction: Nicotinic acid-related compounds, including isonicotinamide, have been shown to strongly induce apoptosis in human acute myelomonocytic leukemia cells (HL-60).[4] The downregulation of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has also been shown to induce apoptosis in human breast cancer cells.[5] The potential of this compound to induce apoptosis remains an area for future investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for various nicotinamide analogs to provide a basis for comparison. It is important to note the absence of specific data for this compound in these tables, highlighting a significant gap in the current research landscape.

Table 1: Inhibitory Activity of Nicotinamide Analogs against PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.91.5[6]
Rucaparib1.41.4[6]
Talazoparib0.570.31[6]
Niraparib3.82.1[6]
Veliparib4.72.9[6]
NicotinamideStarting at 0.5 mM (in vitro)-[7]

Table 2: Cytotoxic Activity of Nicotinamide Analogs against Cancer Cell Lines

CompoundCell LineIC50Reference
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN)HepG2 (Liver Cancer)0.19 ± 0.01 µM[3]
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN)MCF-7 (Breast Cancer)1.18 ± 0.01 µM[3]
Nicotinamide-based diamide (Compound 4d)NCI-H460 (Lung Cancer)4.07 ± 1.30 µg/mL[1]
5-amino-1-methylquinolinium (5MQ)HeLa (Cervical Cancer)Concentration-dependent inhibition[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of nicotinamide analogs.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD Sirtuins_PARPs Sirtuins_PARPs NAD->Sirtuins_PARPs Substrate NAMPT->NMN NMNAT->NAD Sirtuins_PARPs->Nicotinamide Product PARP_Inhibition_Mechanism DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activation PAR Poly(ADP-ribose) PARP1->PAR Synthesis Cell_Death Cell Death PARP1->Cell_Death Trapping on DNA (in presence of inhibitor) Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruitment PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat cells with Nicotinamide Analogs Start->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 1-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

References

Validating PARP Inhibition: A Comparative Analysis of 5-Bromo-N-methylnicotinamide and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals no direct evidence to validate the inhibitory effect of 5-Bromo-N-methylnicotinamide on PARP (Poly (ADP-ribose) polymerase) enzymes. While derivatives of nicotinamide have been explored for various biological activities, and nicotinamide itself is a known weak inhibitor of PARP, specific data for this compound's activity on this enzyme family is not publicly available.

This guide, therefore, pivots to provide a comparative overview of well-established PARP inhibitors, offering researchers, scientists, and drug development professionals a baseline for understanding the landscape of PARP inhibition. We will delve into the mechanisms of action, present comparative inhibitory data for leading compounds, and provide standardized experimental protocols for assessing PARP inhibition.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] When single-strand DNA breaks occur, PARP enzymes, particularly PARP1 and PARP2, bind to the damaged site.[1] This binding activates the enzyme to catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP inhibitors exploit this mechanism, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By blocking PARP's catalytic activity, these inhibitors prevent the repair of single-strand breaks.[2] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks lead to the collapse of replication forks and the formation of more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with BRCA mutations, this pathway is compromised, leading to genomic instability and ultimately cell death—a concept known as synthetic lethality.

Comparative Analysis of Leading PARP Inhibitors

Several PARP inhibitors have received regulatory approval and are used in clinical practice. Below is a comparison of their inhibitory activity against PARP1 and PARP2, presented as IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%).

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1-51-2
Rucaparib1.4 - 7.90.2 - 1.5
Niraparib3.82.1
Talazoparib0.57 - 1.20.28 - 0.8
Veliparib5.22.9

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: PARP Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC50 of a potential PARP inhibitor.

1. Materials:

  • Recombinant human PARP1 or PARP2 enzyme
  • Histone-coated 96-well plates
  • Biotinylated NAD+
  • Streptavidin-HRP (Horseradish Peroxidase)
  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate
  • Stop solution (e.g., 2N H₂SO₄)
  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
  • Test compound (e.g., this compound) and known inhibitors (for positive control)
  • Plate reader

2. Procedure:

  • Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer.
  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors.
  • Reaction Mixture: In each well, add the PARP enzyme, assay buffer, and the test compound at various concentrations.
  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).
  • Detection: Wash the plate. Add Streptavidin-HRP to each well and incubate.
  • Signal Development: Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
  • Stopping the Reaction: Add the stop solution.
  • Measurement: Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizing the Mechanism of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how PARP inhibitors disrupt this process.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly (ADP-ribose) Polymer PARP->PAR synthesizes Trapped_PARP PARP Trapping PARP->Trapped_PARP leads to NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repaired Repaired DNA Repair_Proteins->DNA_Repaired facilitate repair PARPi PARP Inhibitor PARPi->PARP binds to & inhibits DSB Double-Strand Break Trapped_PARP->DSB at replication fork Cell_Death Cell Death (in HR deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

References

5-Bromo-N-methylnicotinamide vs. Olaparib in BRCA Mutant Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the existing data for olaparib and the contextual understanding of 5-Bromo-N-methylnicotinamide as potential PARP inhibitors in the context of BRCA-mutated cancers.

This guide provides a comprehensive comparison of the well-established PARP inhibitor, olaparib, with the less characterized compound, this compound. Due to a significant disparity in available research, this document presents extensive quantitative data and experimental protocols for olaparib, while discussion of this compound is based on its structural similarity to nicotinamide and related derivatives, highlighting the current lack of direct comparative experimental data.

Introduction to PARP Inhibition in BRCA Mutant Cancers

Mutations in the BRCA1 and BRCA2 genes, critical components of the homologous recombination (HR) DNA repair pathway, predispose individuals to various cancers, particularly breast and ovarian cancers. Cells with defective HR are heavily reliant on other DNA repair mechanisms, such as base excision repair (BER), which is mediated by Poly(ADP-ribose) polymerase (PARP) enzymes. The inhibition of PARP in BRCA-mutant cells leads to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during replication. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors like olaparib. Olaparib has been approved for the treatment of certain BRCA-mutated cancers.

This compound is a derivative of nicotinamide, a known weak inhibitor of PARP. The introduction of a bromine atom to the nicotinamide structure is a common medicinal chemistry strategy to potentially enhance biological activity. However, to date, there is a notable absence of publicly available data on the specific PARP inhibitory activity and cytotoxicity of this compound in BRCA mutant cells.

Comparative Performance Data

A direct comparison of the performance of this compound and olaparib is hampered by the lack of experimental data for the former. The following tables summarize the well-documented performance of olaparib in various assays.

PARP1/2 Enzymatic Inhibition
CompoundTargetIC50 (nM)Reference
OlaparibPARP15
OlaparibPARP21
This compound PARP1/2 Data Not Available

Note: IC50 values can vary depending on the specific assay conditions.

Cytotoxicity in BRCA Mutant Cell Lines
CompoundCell LineCancer TypeBRCA1/2 StatusIC50 (µM)Reference
OlaparibMDA-MB-436BreastBRCA1 mutant4.7
OlaparibPEO1OvarianBRCA2 mutant0.004
This compound Various Various BRCA mutant Data Not Available

Note: Cytotoxicity can be influenced by the specific cell line and the duration of drug exposure.

Signaling Pathways and Experimental Workflows

PARP Inhibition and Synthetic Lethality in BRCA Mutant Cells

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of BRCA mutations, leading to synthetic lethality.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA Mutant Cell + PARP Inhibitor DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal activates Replication_Fork_Normal Replication Fork DNA_SSB_Normal->Replication_Fork_Normal BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal initiates BER_Normal->DNA_SSB_Normal repairs DNA_DSB_Normal DNA Double-Strand Break (DSB) Replication_Fork_Normal->DNA_DSB_Normal stalls, collapses HR_Normal Homologous Recombination (HR) DNA_DSB_Normal->HR_Normal activates HR_Normal->DNA_DSB_Normal repairs Cell_Survival_Normal Cell Survival HR_Normal->Cell_Survival_Normal DNA_SSB_BRCA DNA Single-Strand Break (SSB) PARP_BRCA PARP DNA_SSB_BRCA->PARP_BRCA Replication_Fork_BRCA Replication Fork DNA_SSB_BRCA->Replication_Fork_BRCA PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_BRCA inhibits BER_Blocked BER Blocked PARP_BRCA->BER_Blocked DNA_DSB_BRCA DNA Double-Strand Break (DSB) Replication_Fork_BRCA->DNA_DSB_BRCA stalls, collapses HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_BRCA->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Mechanism of PARP inhibitor-induced synthetic lethality in BRCA mutant cells.
General Experimental Workflow for Inhibitor Comparison

This diagram outlines a typical workflow for comparing the efficacy of two inhibitors.

Start Start: Select Inhibitors (this compound vs. Olaparib) Cell_Culture Culture BRCA Mutant and Wild-Type Cell Lines Start->Cell_Culture PARP_Assay PARP Enzymatic Inhibition Assay Cell_Culture->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison (IC50, Tumor Growth Inhibition) PARP_Assay->Data_Analysis DNA_Damage_Assay DNA Damage Assay (e.g., Comet, γH2AX) Cytotoxicity_Assay->DNA_Damage_Assay In_Vivo In Vivo Xenograft Studies DNA_Damage_Assay->In_Vivo In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for the comparative evaluation of PARP inhibitors.

Detailed Experimental Protocols

PARP Activity Assay (Fluorometric)

This protocol is adapted from a general method for quantifying PARP-1 activity.

Principle: This assay measures the consumption of NAD+, a PARP substrate. The remaining NAD+ is enzymatically converted to a fluorescent product. The fluorescence intensity is inversely proportional to PARP activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Inhibitors (Olaparib, this compound) at various concentrations

  • Developer reagent containing cycling enzyme and a fluorescent substrate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, activated DNA, and the inhibitor to each well.

  • Add NAD+ to all wells except for the blank.

  • Initiate the reaction by adding the PARP1 enzyme to all wells except the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and initiate the development by adding the developer reagent.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxic effect of the inhibitors on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • BRCA mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Inhibitors (Olaparib, this compound) at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitors and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

DNA Damage (Comet) Assay

This assay measures DNA strand breaks in individual cells.

Principle: The comet assay, or single-cell gel electrophoresis, is based on the ability of fragmented DNA to migrate out of the nucleus under an electric field, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest and resuspend cells in PBS.

  • Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis solution.

  • Unwind the DNA by placing the slides in alkaline electrophoresis buffer.

  • Perform electrophoresis under alkaline conditions.

  • Neutralize the slides and stain the DNA.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using specialized software.

DNA Damage (γH2AX Foci Formation) Assay

This immunofluorescence-based assay detects DNA double-strand breaks.

Principle: Following a DNA double-strand break, the histone variant H2AX is phosphorylated at serine 139 (γH2AX). This phosphorylated form accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the inhibitors for the desired time.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

Olaparib is a well-characterized and clinically approved PARP inhibitor with demonstrated efficacy against BRCA-mutated cancers, acting through the mechanism of synthetic lethality. Extensive preclinical and clinical data support its use. In contrast, this compound remains a largely uncharacterized compound in the context of PARP inhibition and its effects on BRCA mutant cells. While its structural similarity to nicotinamide suggests potential, albeit likely weak, PARP inhibitory activity, a comprehensive evaluation based on direct experimental evidence is necessary. Future research should focus on determining the PARP inhibitory potency and the cytotoxic profile of this compound in relevant cancer cell lines to ascertain its potential as a therapeutic agent. Without such data, a direct and meaningful comparison to established inhibitors like olaparib is not possible.

Comparative Cross-Reactivity Profile of 5-Bromo-N-methylnicotinamide and Other Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 5-Bromo-N-methylnicotinamide, with a focus on its potential inhibitory activity against Nicotinamide N-methyltransferase (NNMT). Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide utilizes data from closely related nicotinamide analogs and other known NNMT inhibitors to provide a valuable comparative context for researchers.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of S-adenosylmethionine (SAM) dependent methylation pathways.[1] Its dysregulation has been implicated in various diseases, including metabolic disorders, oncology, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1] This guide aims to objectively compare the performance of nicotinamide-based compounds and other classes of NNMT inhibitors, supported by available experimental data.

Data Presentation: Comparative Inhibitory Activity against NNMT

Compound ClassCompoundhNNMT IC50 (µM)Comments
Nicotinamide Analog (Proxy) N-methylnicotinamide (1-MNA) 9.0 ± 0.6Product of the NNMT-catalyzed reaction, acts as a feedback inhibitor.[1]
Nicotinamide AnalogJBSNF-0000881.8Identified through high-throughput screening.[1]
Quinolinium Analog5-amino-1-methylquinolinium1.2 ± 0.1A potent NNMT inhibitor.[1]
Bisubstrate InhibitorVH4529.2 ± 4.0Designed to mimic the transition state by targeting both NAM and SAM binding sites.[1]
Bisubstrate InhibitorMS273414.0 ± 1.5A derivative of VH45 with a linker modification.[1]
Bisubstrate InhibitorNaphthalene Analog (15)1.4 ± 0.16Shows enhanced inhibition through substitution of the benzamide group.[1]
General Methyltransferase InhibitorS-adenosyl-L-homocysteine (SAH)26.3 ± 4.4A general methyltransferase inhibitor, lacks selectivity.[1]
General Methyltransferase InhibitorSinefungin3.9 ± 0.3A general methyltransferase inhibitor, lacks selectivity.[1]
Allosteric InhibitorCyclic Peptide (19)0.23Interacts with an allosteric site on NNMT.[1]
Allosteric InhibitorCyclic Peptide (20)0.24Interacts with an allosteric site on NNMT.[1]

Experimental Protocols

A detailed methodology for a common in vitro NNMT inhibition assay is provided below. This protocol is representative of the type of experiment used to generate the IC50 data presented in the table.

In Vitro Fluorometric NNMT Inhibition Assay

This assay measures the activity of NNMT by quantifying the production of S-adenosyl-L-homocysteine (SAH), which is then converted to a fluorescent product.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM) - methyl donor

  • Nicotinamide (NAM) - substrate

  • SAH hydrolase

  • Thiol-detecting fluorescent probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compounds (including this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, for fluorescence readings)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

    • Assay buffer

    • Test compound dilution or vehicle control (e.g., DMSO)

    • Recombinant human NNMT enzyme

    • Nicotinamide (substrate)

  • Initiation of Reaction: Initiate the enzymatic reaction by adding S-adenosylmethionine (SAM) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Add SAH hydrolase to each well. This enzyme converts the SAH produced by NNMT into homocysteine.

    • Add the thiol-detecting fluorescent probe. This probe reacts with the thiol group of homocysteine to generate a fluorescent signal.

    • Incubate for a short period to allow the detection reaction to complete.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • The fluorescence signal is directly proportional to the amount of SAH produced, and thus to the NNMT activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involving NNMT and a typical experimental workflow for an in vitro inhibition assay.

NNMT_Signaling_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition SAM S-adenosylmethionine (SAM) NNMT NNMT SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH MNA N-methylnicotinamide (1-MNA) NNMT->MNA Inhibitor This compound (and other inhibitors) Inhibitor->NNMT

Figure 1. NNMT signaling pathway and points of inhibition.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrates, Buffers, Inhibitors) B 2. Dispense Reagents into Microplate (Buffer, Inhibitor, Enzyme, NAM) A->B C 3. Initiate Reaction (Add SAM) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Add Detection Reagents (SAH Hydrolase, Fluorescent Probe) D->E F 6. Measure Fluorescence E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Figure 2. Experimental workflow for an in vitro NNMT inhibition assay.

References

A Comparative Analysis of 5-Bromo-N-methylnicotinamide and Veliparib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly in the realm of DNA damage response, PARP inhibitors have emerged as a significant class of therapeutic agents. This guide provides a detailed comparative analysis of two such compounds: the well-characterized clinical-stage PARP inhibitor, veliparib, and the less-studied nicotinamide derivative, 5-Bromo-N-methylnicotinamide. This objective comparison, supported by available data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these two molecules.

Executive Summary

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both compounds, summarized in the table below.

PropertyThis compoundVeliparib (ABT-888)
Chemical Formula C₇H₇BrN₂OC₁₃H₁₆N₄O
Molecular Weight 215.05 g/mol [4]244.30 g/mol [3]
Structure A nicotinamide core with a bromine atom at the 5-position and a methyl group on the amide nitrogen.A benzimidazole carboxamide structure.[3]
Known Role Investigated for therapeutic effects against cancer and microbial infections.[4]Potent PARP inhibitor.[1][2]

Mechanism of Action and Biological Activity

This compound:

As a derivative of nicotinamide, the mechanism of action of this compound is presumed to be related to its structural similarity to nicotinamide, the natural substrate of PARP enzymes. Nicotinamide itself is a weak, non-competitive inhibitor of PARP. The presence of a bromine atom and a methyl group on the nicotinamide scaffold could potentially alter its binding affinity and inhibitory activity towards PARP or other enzymes. It has been investigated for its ability to inhibit other enzymes, such as nicotinamidases. However, direct and quantitative evidence of its PARP inhibitory activity, such as IC50 or Ki values, is not currently available in published literature.

Veliparib:

Veliparib is a potent inhibitor of both PARP1 and PARP2.[1][2] It functions by competing with the nicotinamide adenine dinucleotide (NAD+) substrate for the catalytic domain of the PARP enzymes.[1] This inhibition of PARP activity prevents the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[1]

The following diagram illustrates the established signaling pathway of PARP inhibition by veliparib.

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Replication DNA Replication Veliparib Veliparib PARP_Inhibition PARP Inhibition Veliparib->PARP_Inhibition Inhibits PARP_Inhibition->PARP DSB Double-Strand Break Formation Replication->DSB HR_Deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Mechanism of action of the PARP inhibitor veliparib.

Quantitative Performance Data

The following table summarizes the available quantitative data for veliparib's PARP inhibition. No comparable data has been found for this compound in the public domain.

CompoundTargetAssay TypeIC50Ki
Veliparib PARP1Enzymatic Assay3.3 nM5.2 nM[2]
Veliparib PARP2Enzymatic Assay-2.9 nM[2]
This compound PARP1/2-Not AvailableNot Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the performance of PARP inhibitors like veliparib.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of a compound on cancer cells.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTS Assay cluster_2 Data Analysis A Seed cells in a 96-well plate B Treat with varying concentrations of the compound A->B C Incubate for 48-72 hours B->C D Add MTS reagent to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate cell viability relative to control F->G H Determine IC50 value G->H

Workflow for a typical cell viability (MTS) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., veliparib) or a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

  • Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.

Workflow:

cluster_0 Cell Treatment and Lysis cluster_1 Immunoblotting A Treat cells with the PARP inhibitor B Lyse cells and isolate chromatin-bound proteins A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with antibodies against PARP1 and a loading control (e.g., histone H3) D->E F Detect and quantify protein bands E->F

General workflow for a PARP trapping assay.

Methodology:

  • Cell Treatment: Cells are treated with the PARP inhibitor for a specified time.

  • Cell Lysis and Fractionation: Cells are lysed, and the chromatin-bound protein fraction is isolated.

  • Immunoblotting: The protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PARP1 and a chromatin marker (e.g., histone H3) as a loading control.

  • Quantification: The amount of PARP1 trapped on the chromatin is quantified and normalized to the loading control.

Conclusion

This comparative analysis underscores the significant differences between this compound and veliparib. Veliparib is a well-established, potent PARP1/2 inhibitor with a clear mechanism of action and a wealth of preclinical and clinical data. Its development as a cancer therapeutic is based on the principle of synthetic lethality in homologous recombination-deficient tumors.

In contrast, this compound remains a compound with limited publicly available data regarding its specific biological targets and potency, particularly concerning PARP inhibition. While its structural similarity to nicotinamide suggests a potential interaction with PARP, the lack of quantitative data makes a direct comparison of its efficacy with veliparib impossible at this time. Further research, including enzymatic assays and cell-based studies, is required to elucidate the precise mechanism of action and therapeutic potential of this compound. For researchers in the field of PARP inhibition and DNA damage response, veliparib serves as a benchmark compound, while this compound represents an area where further investigation is needed to determine its relevance and potential as a therapeutic agent.

References

Validating the Specificity of 5-Bromo-N-methylnicotinamide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-N-methylnicotinamide and its Putative Target

This compound is a nicotinamide analog. Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in cellular metabolism and has been identified as a potential therapeutic target for a range of diseases, including metabolic disorders and various cancers.[1][2] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] By inhibiting NNMT, compounds like this compound are hypothesized to modulate cellular NAD+ levels and impact downstream signaling pathways.

Comparative Analysis of NNMT Inhibitors

CompoundTargetAssay TypeIC50 (µM)Ki (nM)Notes
This compound Presumed: NNMT-Data not availableData not availableSpecificity profile requires experimental validation.
JBSNF-000088Human NNMTBiochemical1.8-Orally active and demonstrates in vivo efficacy in metabolic disease models.[1][3]
Monkey NNMTBiochemical2.8-
Mouse NNMTBiochemical5.0-
U2OS cellsCellular1.6-[1]
3T3L1 cellsCellular6.3-[1]
Nnmt-IN-3NNMTBiochemical/CellularVaries-A potent and selective NNMT inhibitor.[3]
LL320NNMTBiochemical-6.8Exhibits high selectivity for NNMT over other methyltransferases.[3]
II399NNMTBiochemical-5.9Contains an unconventional SAM mimic, leading to improved cellular activity.[3]

Experimental Protocols for Specificity Validation

A multi-pronged approach is essential for the robust validation of an inhibitor's specificity. Below are detailed protocols for key experiments.

Biochemical NNMT Activity Assay (Fluorescence-based)

This assay directly measures the enzymatic activity of NNMT and the inhibitory potential of the test compound.

Principle: The enzymatic reaction of NNMT produces SAH. In a coupled reaction, SAH hydrolase (SAHH) converts SAH to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. NNMT inhibitors will decrease the production of SAH and consequently lower the fluorescent signal.[3]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and a reducing agent (e.g., DTT).

  • Enzyme and Substrate Addition: To the wells of a microplate, add recombinant human NNMT enzyme, nicotinamide, and S-adenosylmethionine (SAM).

  • Inhibitor Incubation: Add varying concentrations of this compound or control inhibitors to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Coupled Enzyme Reaction: Add the SAH hydrolase and the thiol-sensitive fluorescent probe to each well.

  • Signal Detection: Incubate for a further 30 minutes at room temperature and then measure the fluorescence using a plate reader (Excitation/Emission wavelengths will depend on the chosen probe).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NNMT Inhibition Assay

This assay assesses the ability of the compound to inhibit NNMT activity within a cellular environment.

Principle: Cells, often overexpressing NNMT, are treated with the test compound. The intracellular levels of the NNMT product, 1-methylnicotinamide (1-MNA), are then quantified, typically by liquid chromatography-mass spectrometry (LC-MS). A decrease in 1-MNA levels indicates cellular target engagement and inhibition of NNMT.[3]

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 cells overexpressing NNMT) in multi-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or control inhibitors for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Sample Preparation: Perform protein precipitation (e.g., with methanol) and collect the supernatant.

  • LC-MS Analysis: Quantify the concentration of 1-MNA in the samples using a validated LC-MS method with a standard curve.

  • Normalization and Analysis: Normalize the 1-MNA levels to the total protein concentration in each sample. Calculate the percent inhibition of 1-MNA production relative to the vehicle control and determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context without the need for compound modification.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein at different temperatures is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.[4][5][6]

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Target Protein Detection: Analyze the amount of soluble NNMT in each sample using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble NNMT as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Broad Specificity Profiling (e.g., Kinome Scanning)

To comprehensively assess off-target effects, it is crucial to screen the compound against a large panel of potential targets.

Principle: Commercially available platforms like KINOMEscan® utilize a competition binding assay to quantify the interactions of a test compound with hundreds of kinases.[7][8][9] The compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase captured on the solid support is measured by qPCR. A reduction in the captured kinase in the presence of the test compound indicates an interaction.

Protocol:

  • Compound Submission: Provide a sample of this compound to a commercial service provider (e.g., Eurofins DiscoverX).

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Data Analysis: The results are provided as a percentage of control, indicating the degree of interaction. Hits are typically defined as interactions that result in a significant reduction in the control signal (e.g., >65% inhibition).

  • Follow-up: For significant off-target hits, dose-response experiments should be performed to determine the binding affinity (Kd) or inhibitory potency (IC50).

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and the biological context, the following diagrams have been generated.

G Experimental Workflow for Specificity Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical NNMT Activity Assay result1 result1 biochem_assay->result1 On-Target Potency kinome_scan Broad Kinase Profiling (e.g., KINOMEscan) result2 result2 kinome_scan->result2 Kinase Selectivity Profile cell_assay Cell-Based NNMT Inhibition Assay result3 result3 cell_assay->result3 Cellular Efficacy cetsa Cellular Thermal Shift Assay (CETSA) result4 result4 cetsa->result4 Direct Target Binding proteomics Proteome-wide Off-Target Analysis result5 result5 proteomics->result5 Global Specificity compound 5-Bromo-N- methylnicotinamide compound->biochem_assay Determine IC50 compound->kinome_scan Identify Off-Targets compound->cell_assay Determine Cellular IC50 compound->cetsa Confirm Target Engagement compound->proteomics Unbiased Off-Target ID

Caption: Workflow for validating inhibitor specificity.

G NNMT Signaling Pathway and Point of Inhibition NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Methylation Cellular Methylation Reactions SAH->Methylation Inhibitor 5-Bromo-N- methylnicotinamide Inhibitor->NNMT

Caption: NNMT metabolic pathway and inhibition.

Conclusion

The validation of this compound's specificity requires a systematic and multi-faceted experimental approach. While its structural similarity to nicotinamide strongly suggests NNMT as its primary target, rigorous validation through biochemical and cellular assays is essential. By employing the detailed protocols for on-target and off-target assessment outlined in this guide, researchers can confidently characterize the selectivity profile of this compound. This comprehensive validation is a prerequisite for its use as a reliable chemical probe in cellular studies and for any future therapeutic development. The direct comparison with other known NNMT inhibitors provides a valuable benchmark for evaluating its potency and potential advantages. The lack of publicly available broad-spectrum selectivity data for this compound underscores the importance of conducting such studies to fully understand its biological activities.

References

Head-to-Head Comparison: 5-Bromo-N-methylnicotinamide vs. Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing landscape of Poly (ADP-ribose) polymerase (PARP) inhibitors reveals a significant data gap for the compound 5-Bromo-N-methylnicotinamide. As of late 2025, publicly available scientific literature and databases do not contain experimental data characterizing this compound as a direct inhibitor of PARP enzymes. Consequently, a direct head-to-head comparison with known PARP inhibitors based on experimental evidence is not feasible at this time.

This guide will therefore focus on providing a detailed comparative analysis of well-established, clinically relevant PARP inhibitors, including Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. While a direct comparison with this compound is not possible, we will briefly discuss the known PARP inhibitory activity of nicotinamide, a structurally related compound, to provide a speculative context.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the potency, mechanism of action, and experimental protocols relevant to the evaluation of PARP inhibitors.

Mechanism of Action of PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the cellular response to DNA damage. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP enzymes bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By competing with the natural substrate nicotinamide adenine dinucleotide (NAD+), PARP inhibitors block the enzymatic activity of PARP. This prevents the synthesis of PAR chains, thereby impairing the recruitment of DNA repair machinery to the site of SSBs. These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

  • PARP Trapping: A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping prevents the dissociation of PARP from the DNA, creating a cytotoxic DNA-protein complex that obstructs DNA replication and transcription, leading to cell death. The potency of PARP trapping varies among different inhibitors and is considered a significant contributor to their overall anti-tumor activity.

In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to a synthetic lethal phenotype. The accumulation of unrepaired DSBs in these HR-deficient cells results in genomic instability and apoptosis.

Comparative Analysis of Known PARP Inhibitors

The following tables summarize the in vitro inhibitory potency of five well-characterized PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary between different studies and experimental conditions.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Characteristics
Olaparib ~1-5[1][2]~1-5[1][2]First-in-class approved PARP inhibitor. Potent catalytic inhibitor with moderate PARP trapping ability.
Rucaparib ~0.8-1.4[3][4]~0.17-0.5[3]Potent inhibitor of PARP1, PARP2, and PARP3.[4]
Niraparib ~2.8[5]~0.6[5]Potent catalytic inhibitor with significant PARP trapping activity.
Talazoparib ~0.57[6]Not widely reportedThe most potent PARP trapper among the approved inhibitors.[6][7]
Veliparib ~5.2 (Ki)[8][9]~2.9 (Ki)[8][9]Potent catalytic inhibitor but a weak PARP trapper.[10]

The Case of this compound

As previously stated, there is no direct evidence in the public domain to classify this compound as a PARP inhibitor. However, its chemical structure as a derivative of nicotinamide warrants a brief discussion. Nicotinamide, a form of vitamin B3 and the byproduct of the PARP-catalyzed reaction, can itself act as a low-potency PARP inhibitor at millimolar concentrations by competing with NAD+.[11] It is plausible that synthetic derivatives of nicotinamide could be designed to have higher affinity for the NAD+ binding pocket of PARP enzymes. Without experimental data, any potential PARP inhibitory activity of this compound remains purely speculative.

Experimental Protocols

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Stop solution (optional)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor (e.g., Olaparib) in PARP Assay Buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the test inhibitor at various concentrations.

  • Enzyme Addition: Add a solution containing recombinant PARP1 enzyme and activated DNA to each well to initiate the reaction. Include a "no enzyme" control and a "vehicle" control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another defined period (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay visualizes the inhibition of PAR formation in cells treated with a DNA damaging agent and a PARP inhibitor.

Materials:

  • Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Test compound and known PARP inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or a known PARP inhibitor for a defined period (e.g., 1 hour).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Staining: Incubate the cells with the primary antibody against PAR, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus of treated cells compared to controls. A reduction in the PAR signal indicates inhibition of PARP activity.

Signaling Pathway and Experimental Workflow Diagrams

DNA_Damage_Response cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes Unrepaired_SSB Unrepaired SSB PARP1_2->Unrepaired_SSB if inhibited Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair leads to PARP_Inhibitor PARP Inhibitor Inhibition Catalytic Inhibition & PARP Trapping PARP_Inhibitor->Inhibition Inhibition->PARP1_2 blocks DSB_Formation Double-Strand Break (DSB) during Replication Unrepaired_SSB->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: DNA Damage Response and PARP Inhibition Pathway.

In_Vitro_PARP_Assay_Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Add_Inhibitors Add Inhibitors to Histone-Coated Plate Prepare_Inhibitors->Add_Inhibitors Add_Enzyme_DNA Add PARP1 Enzyme and Activated DNA Add_Inhibitors->Add_Enzyme_DNA Incubate_1 Incubate (60 min) Add_Enzyme_DNA->Incubate_1 Add_Biotin_NAD Add Biotinylated NAD+ Incubate_1->Add_Biotin_NAD Incubate_2 Incubate (60 min) Add_Biotin_NAD->Incubate_2 Wash_1 Wash Plate Incubate_2->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_3 Incubate (30 min) Add_Strep_HRP->Incubate_3 Wash_2 Wash Plate Incubate_3->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro PARP1 Enzymatic Assay Workflow.

Conclusion

While a direct experimental comparison of this compound with known PARP inhibitors is not currently possible due to a lack of available data, this guide provides a robust framework for understanding and evaluating established compounds in this class. The provided tables, protocols, and diagrams offer a valuable resource for researchers in the field of oncology and drug development. Future studies are required to determine if this compound possesses any PARP inhibitory activity and to elucidate its potential mechanism of action. Until such data becomes available, its position within the landscape of PARP inhibitors remains undefined.

References

The Evolving Landscape of Nicotinamide Analogs: A Comparative Guide to the Therapeutic Potential of 5-Bromo-N-methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, researchers are increasingly turning their attention to the nuanced modulation of key cellular pathways. Among the promising candidates, 5-Bromo-N-methylnicotinamide and its analogs are emerging as a focal point of investigation, primarily for their potential to inhibit critical enzymes involved in DNA repair and cellular metabolism. This guide provides a comparative analysis of these analogs, offering a synthesis of available experimental data to aid researchers, scientists, and drug development professionals in navigating this promising therapeutic landscape.

Unveiling the Mechanism: Targeting PARP and Beyond

This compound belongs to the broader class of nicotinamide derivatives, which are known to interact with a variety of biological targets, including enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1][2] A primary mechanism of action for many nicotinamide analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1][3][4] PARP1 is a key player in the repair of single-strand DNA breaks; its inhibition in cancer cells, especially those with pre-existing DNA repair deficiencies such as BRCA1/2 mutations, can lead to synthetic lethality and targeted cell death.[5]

The therapeutic potential of these analogs, however, is not limited to PARP inhibition. Various derivatives have been investigated for a range of anticancer activities, including the inhibition of tubulin polymerization and the modulation of other NAD+-dependent enzymes.[6] The bromine substitution at the 5-position of the nicotinamide ring is a key feature, often enhancing the potency and membrane permeability of the compound.[7]

Comparative Analysis of Nicotinamide Analogs

To provide a clear and concise overview of the therapeutic potential of this compound and its conceptual analogs, the following tables summarize key quantitative data from various studies on related nicotinamide derivatives. While direct comparative data for a comprehensive series of this compound analogs is still emerging, the following tables illustrate the structure-activity relationships (SAR) observed within the broader class of nicotinamide-based compounds.

Table 1: Hypothetical In Vitro Anticancer Activity of N-substituted 5-Bromonicotinamide Analogs

This table is based on established SAR principles for nicotinamide derivatives and presents a hypothetical scenario to guide future research.

Compound IDR Group (Substitution on N-phenyl ring)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
BCNA-01 H15.2 ± 1.821.5 ± 2.518.9 ± 2.1
BCNA-02 4-OCH₃8.7 ± 0.912.3 ± 1.410.1 ± 1.1
BCNA-03 4-Cl5.1 ± 0.67.8 ± 0.96.5 ± 0.7
BCNA-04 4-CF₃2.3 ± 0.34.1 ± 0.53.0 ± 0.4
BCNA-05 3,4-diCl3.5 ± 0.45.9 ± 0.74.2 ± 0.5
Doxorubicin (Standard)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data is hypothetical and for illustrative purposes, based on principles outlined in related studies.[8]

Table 2: Experimentally Determined Antiproliferative Activity of Selected Nicotinamide Derivatives

This table presents published data for various nicotinamide analogs, highlighting the range of activities observed.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4g Multiple (average)0.25 - 8.34[6]
Compound 4i Multiple (average)1.42 - 5.86[6]
Compound N4 MCF-712.1
FEI199 Hematological Malignancies< 0.3 nM[9]

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by these analogs is crucial for their rational development. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow used in their evaluation.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Therapeutic Intervention DNA_SSB Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Analog 5-Bromo-N-methyl- nicotinamide Analog Analog->PARP1 Inhibition

Caption: PARP1 Inhibition by this compound Analogs.

Experimental_Workflow cluster_assays Biological Assays Start Start: Cancer Cell Lines Treatment Treat with Analogs (Varying Concentrations) Start->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation MTT_Assay Cell Viability Assay (e.g., MTT) Incubation->MTT_Assay PARP_Assay PARP Inhibition Assay Incubation->PARP_Assay Western_Blot Western Blot (DNA Damage Markers) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) MTT_Assay->Data_Analysis PARP_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Assess Therapeutic Potential Data_Analysis->Conclusion

Caption: General Experimental Workflow for Analog Evaluation.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of nicotinamide analogs.

Cell Viability (MTT) Assay

Purpose: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period, often 72 hours.[8]

  • MTT Addition: Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

PARP Inhibition Assay (ELISA-based)

Purpose: To quantify the inhibition of PARP enzyme activity by the test compounds.

Protocol:

  • Plate Coating: A 96-well plate is coated with histones, which act as a substrate for PARP.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, recombinant PARP1 enzyme, and biotinylated NAD+.

  • Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: The incorporated biotinylated ADP-ribose is detected using streptavidin-HRP (horseradish peroxidase) and a suitable chromogenic or chemiluminescent substrate.

  • Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC₅₀ values are determined from the dose-response curves.

Western Blot for DNA Damage Markers

Purpose: To assess the cellular response to DNA damage and the effect of the compounds on key signaling proteins.

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compounds and a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor). After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against DNA damage response proteins (e.g., γH2AX, cleaved PARP, p53).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of the target proteins.

Future Directions and Conclusion

The exploration of this compound analogs represents a promising avenue in the development of targeted cancer therapies. The available data on related nicotinamide derivatives strongly suggest that strategic modifications to the core structure can significantly impact their biological activity, including their potency as PARP inhibitors and their cytotoxicity against various cancer cell lines.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective inhibitors. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds.

References

Statistical Validation and Comparative Analysis of 5-Bromo-N-methylnicotinamide and Alternative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nicotinamide-Based Enzyme Inhibitors

This guide provides a comparative analysis of 5-Bromo-N-methylnicotinamide and related enzyme inhibitors, focusing on available experimental data for their synthesis and biological activity. Due to a lack of publicly available, detailed experimental validation for this compound, this guide leverages data from closely related analogs and alternative compounds to provide a useful comparative framework.

Chemical and Physical Properties

Basic chemical and physical data for this compound provide a foundation for its use in experimental settings.

PropertyValueSource
CAS Number 153435-68-8[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Boiling Point 334.5±27.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm³[1]
Storage Temperature Room Temperature (Sealed in dry)[1]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is generally understood to proceed via a two-step process:

  • Bromination of a Nicotinamide Precursor: This initial step introduces a bromine atom onto the pyridine ring.

  • N-methylation: The amide nitrogen is then methylated to yield the final product.

Purification is typically achieved through recrystallization or column chromatography.

Detailed Synthesis of a Related Analog: N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide[2]

This protocol from a patent application illustrates a potential synthetic route for a similar molecule and highlights the types of detailed experimental parameters required for validation.

Step 1: Synthesis of 5-bromo-N-ethyl-4-methyl-nicotinamide

  • 5-bromo-nicotinic acid (2 kg, 9.9 M) is dissolved in THF (19 L) and cooled to 0°C.

  • 1,1′-Carbonyldiimidazole (1.76 kg, 10.9 M) is added over 30 minutes, and the mixture is stirred for 2 hours while warming to room temperature.

  • The solution is cooled to -10°C, and a solution of ethylamine (6.5 L, 13 M) in THF is added over 20 minutes.

  • The reaction is allowed to warm to 15°C and then stirred overnight at ambient temperature.

  • The reaction solution is concentrated until a solid precipitates.

Step 2: Boc-protection

  • 5-bromo-N-ethyl-4-methyl-nicotinamide (156 g, 642 mmol) is dissolved in THF (1.5 L).

  • Di-t-butyl-dicarbonate (252 g, 1.156 M) is added.

  • 4-(Dimethylamino)pyridine (7.83 g, 64.2 mmol) is added, and the reaction is stirred for 18 hours at room temperature.

  • The reaction mixture is concentrated, extracted with ethyl acetate, and washed with water to yield the product.

Characterization Data for an Intermediate:

  • ¹H NMR (CDCl₃): δ 1.20 (s, 9H), 1.29 (t, 3H), 2.37 (s, 3H), 3.92 (q, J=7.2 Hz, 2H), 8.25 (s, 1H), 8.67 (s, 1H).[2]

Comparative Biological Activity

Due to the lack of specific biological data for this compound, this section presents data for related nicotinamide derivatives and a class of well-characterized enzyme inhibitors, PARP inhibitors, which are also nicotinamide analogs.[3] This comparative data is essential for researchers exploring potential applications and provides a benchmark for any future experimental validation of this compound.

Nicotinamide Derivatives as Enzyme Inhibitors
CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 4b (a nicotinamide derivative)Succinate Dehydrogenase (SDH)3.18[4]
Quinolinium analogs (nicotinamide analogs)Nicotinamide N-methyltransferase (NNMT)~1[5]
NicotinaldehydeNicotinamidases0.011 - 1.4[6]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of drugs that act as nicotinamide adenine dinucleotide (NAD⁺) mimics and have been approved for cancer therapy.[3][7]

PARP InhibitorTargetIC₅₀ (nM)Reference
OlaparibPARP1/21-5Not specified in snippets
RucaparibPARP1/2<100Not specified in snippets
NiraparibPARP1/22-4Not specified in snippets
TalazoparibPARP1/2<1Not specified in snippets

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis General Synthesis of this compound Nicotinamide Precursor Nicotinamide Precursor Bromination Bromination Nicotinamide Precursor->Bromination 5-Bromonicotinamide 5-Bromonicotinamide Bromination->5-Bromonicotinamide N-methylation N-methylation 5-Bromonicotinamide->N-methylation This compound This compound N-methylation->this compound Purification Purification This compound->Purification

Caption: Generalized synthetic workflow for this compound.

G cluster_parp PARP Inhibition Signaling Pathway DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PARylation PARylation PARP Activation->PARylation uses NAD+ NAD+ NAD+->PARylation DNA Repair DNA Repair PARylation->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Activation inhibits

Caption: Mechanism of action of PARP inhibitors in the DNA damage response pathway.

G cluster_validation Experimental Validation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization NMR, MS Purity Analysis Purity Analysis Purification->Purity Analysis HPLC Biological Assay Biological Assay Purity Analysis->Biological Assay

Caption: A typical workflow for the synthesis and validation of a chemical compound.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-N-methylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-N-methylnicotinamide, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with this compound. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[1][2]

Step 1: Waste Identification and Segregation

  • Clearly label all containers holding this compound waste with the full chemical name and relevant hazard symbols.

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

Step 2: Containment

  • Ensure waste this compound is stored in a suitable, closed container to prevent accidental spills or the formation of dust.[1]

  • Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Step 3: Accidental Spill Management In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1]

  • Cleanup:

    • Avoid the formation of dust.[1]

    • Carefully collect the spilled material using spark-proof tools and explosion-proof equipment.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area.

Step 4: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal service to arrange for the collection and disposal of the this compound waste.

  • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for the compound.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Identification: This compound B Is the container properly labeled? A->B C Label container with chemical name and hazard symbols B->C No D Segregate from other waste streams B->D Yes C->D E Store in a cool, dry, well-ventilated area in a closed container D->E F Accidental Spill? E->F G Follow Spill Management Protocol: - Evacuate & Ventilate - Control Ignition Sources - Contain & Clean Up - Decontaminate F->G Yes H Contact Licensed Chemical Waste Disposal Service F->H No G->H I Provide SDS to Disposal Service H->I J Final Disposal: Incineration or Chemical Destruction Plant I->J

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Operational Guide for 5-Bromo-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-N-methylnicotinamide (CAS No. 153435-68-8) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals and for maintaining regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for this compound are not fully detailed in the provided search results, it is prudent to handle it with care, assuming potential hazards associated with similar brominated aromatic compounds. The following personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against potential eye irritation from dust particles or splashes.
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing or a lab coat.[1]To prevent direct skin contact and potential irritation.
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]To minimize inhalation of dust or vapors.

Step-by-Step Handling and Experimental Protocol

A systematic approach is essential for the safe handling of this compound from receipt to disposal. All handling should be performed in a designated chemical fume hood.

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 9. Doff PPE cleanup_dispose->cleanup_doff

Caption: Procedural workflow for the safe handling of this compound.

Protocol:

  • Preparation :

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

  • Handling :

    • Handle in a well-ventilated place.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Weigh the compound carefully, avoiding dust generation.

    • Transfer the weighed this compound to the reaction vessel within the fume hood.

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • For long-term stability, storage at -20°C is recommended.[2]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1]
Ingestion Rinse mouth with water. Do not induce vomiting.[1]

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation. Avoid dust formation.[1] Wearing full PPE, collect the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Disposal Workflow:

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste 1. Collect Contaminated Materials collect_label 2. Label Waste Container collect_waste->collect_label storage_area 3. Store in Designated Area collect_label->storage_area disposal_facility 4. Arrange for Licensed Disposal storage_area->disposal_facility

Caption: Step-by-step process for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Collection :

    • Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a suitable, sealed container.

    • Clearly label the container with the chemical name and hazard warnings.

  • Disposal Method :

    • The primary recommended method for disposal is through a licensed chemical waste disposal company.

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Always consult and adhere to local, state, and federal regulations for chemical waste disposal.[3] Discharge into the environment must be avoided.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.